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  • Product: [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
  • CAS: 1093405-61-8

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Characterization of [1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (also known as 1-(3-methoxyphenyl)-N-methylbutan-1-amine HCl) is a structurally unique arylalkylamine. Featuring a meta-methoxy substituted phenyl rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (also known as 1-(3-methoxyphenyl)-N-methylbutan-1-amine HCl) is a structurally unique arylalkylamine. Featuring a meta-methoxy substituted phenyl ring coupled to an aliphatic butyl chain and a secondary methylamine, its structural motifs strongly overlap with known pharmacophores of atypical opioids (e.g., tramadol, tapentadol), monoamine reuptake inhibitors, and acyclic dissociative anesthetics (e.g., diarylethylamines).

Because polypharmacology is a hallmark of this chemical class, evaluating its in vitro mechanism of action requires a multipronged approach. This whitepaper provides a rigorously designed, self-validating framework for characterizing this compound across three primary hypothesized targets: Monoamine Transporters (SERT/DAT/NET) , the NMDA Receptor , and the Mu-Opioid Receptor (MOR) .

Polypharmacological Validation Workflow

The following diagram illustrates the strategic workflow for validating the compound's polypharmacological profile.

G Compound [1-(3-Methoxyphenyl)butyl] methylamine HCl Target1 Monoamine Transporters (SERT/DAT/NET) Compound->Target1 Inhibition Target2 NMDA Receptor (GluN1/GluN2) Compound->Target2 Channel Block Target3 Mu-Opioid Receptor (MOR) Compound->Target3 Agonism Assay1 Radioligand Binding & Reuptake Assays Target1->Assay1 Assay2 Whole-Cell Patch-Clamp Electrophysiology Target2->Assay2 Assay3 BRET Assay (G-protein vs β-arrestin) Target3->Assay3

Caption: Polypharmacological targets and corresponding in vitro validation workflows.

Monoamine Transporter (MAT) Binding & Inhibition

Causality & Experimental Rationale

The 3-methoxy substitution on a phenylalkylamine scaffold strongly correlates with affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. To establish the compound's equilibrium dissociation constant ( Ki​ ), we utilize a competitive radioligand binding assay[1]. We employ a rapid filtration technique because it allows for the physical separation of bound versus free radioligand, while washing with ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the separation phase[2].

Step-by-Step Methodology: Radioligand Binding Assay
  • Membrane Preparation: Culture HEK293 cells stably expressing human SERT, DAT, or NET to confluency. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction[1].

  • Assay Assembly: In a 96-well microplate, combine 100 µL of membrane suspension, 50 µL of target-specific radioligand (e.g., [3H] citalopram for SERT, [3H] WIN35,428 for DAT), and 50 µL of the test compound[1].

  • Concentration Gradient: Prepare serial dilutions of[1-(3-Methoxyphenyl)butyl]methylamine HCl spanning from 10−11 M to 10−5 M to generate a full dose-response curve[2].

  • Incubation: Incubate the plates at 25°C for 60–120 minutes with gentle agitation to ensure the binding reaction reaches equilibrium[2].

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. The PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the cationic amine[2].

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation[1].

NMDA Receptor Antagonism via Patch-Clamp Electrophysiology

Causality & Experimental Rationale

Given its structural resemblance to acyclic dissociatives, this compound is hypothesized to act as a non-competitive, open-channel blocker of the NMDA receptor. To validate this, we use whole-cell patch-clamp electrophysiology. This technique is chosen over simple calcium-influx assays because it allows precise control of the membrane voltage. A true open-channel blocker exhibits use-dependency (blockade increases with repeated agonist application) and voltage-dependency (blockade is relieved at positive membrane potentials due to electrostatic repulsion of the cationic drug from the pore)[3].

Step-by-Step Methodology: Whole-Cell Patch-Clamp
  • Cell Preparation: Utilize primary embryonic mouse cortical neurons (DIV 15–20) or differentiated SH-SY5Y neuroblastoma cells expressing functional GluN1/GluN2 NMDAR subunits[4].

  • Solution Formulation:

    • Extracellular Bath: Must be strictly Mg2+ -free to relieve the physiological magnesium block of the NMDAR pore. Supplement with 10 µM glycine (an obligate co-agonist) and 0.5 µM TTX (to block voltage-gated sodium channels and isolate synaptic currents)[5].

    • Intracellular Pipette: Use a Cesium-methanesulfonate-based solution to block outward potassium currents, ensuring a high signal-to-noise ratio for inward calcium/sodium currents[3].

  • Recording Configuration: Establish a gigaseal and rupture the membrane to achieve the whole-cell configuration. Hold the membrane potential at -70 mV[4].

  • Baseline Establishment: Rapidly perfuse 100 µM NMDA + 10 µM glycine to evoke a steady-state inward current[4].

  • Drug Application & Voltage Protocol: Co-apply the test compound with NMDA. Record the percentage of current inhibition. To prove open-channel block, step the holding voltage to +40 mV; a significant recovery of the current at positive potentials confirms the compound is trapped within the voltage-sensitive region of the pore[6].

Mu-Opioid Receptor (MOR) Functional Selectivity

Causality & Experimental Rationale

The 3-methoxyphenyl group is a classic precursor motif to the 3-hydroxyphenyl pharmacophore found in opioids. If the compound binds to MOR, it is critical to determine whether it acts as a balanced agonist or a biased agonist. We employ a Bioluminescence Resonance Energy Transfer (BRET) assay. Unlike traditional cAMP accumulation assays which suffer from downstream signal amplification artifacts, BRET provides a self-validating, real-time measurement of direct protein-protein interactions (receptor-to-G-protein vs. receptor-to- β -arrestin)[7],[8].

BRET Ligand Test Compound MOR MOR-RLuc (BRET Donor) Ligand->MOR Binds & Activates Gprot G-protein-Venus (BRET Acceptor) MOR->Gprot Pathway A Arrestin β-Arrestin-Venus (BRET Acceptor) MOR->Arrestin Pathway B Signal1 BRET Signal 1 (Analgesia Pathway) Gprot->Signal1 535nm Emission Signal2 BRET Signal 2 (Side-effect Pathway) Arrestin->Signal2 535nm Emission

Caption: BRET assay principle for assessing MOR functional selectivity and biased agonism.

Step-by-Step Methodology: BRET Assay
  • Cell Transfection: Transiently co-transfect SH-SY5Y cells with plasmids encoding human MOR tagged with Renilla luciferase (MOR-RLuc) and either Gβ1​γ2​ -Venus or β -arrestin-2-Venus[7].

  • Plating: Seed cells at a density of 100,000 cells/well into white opaque 96-well microplates 24 hours prior to the assay[7].

  • Substrate Addition: Wash cells with PBS supplemented with 0.5 mM MgCl2​ and 0.9 mM CaCl2​ . Add 5 µM Coelenterazine h (the RLuc substrate) to initiate baseline luminescence[9],[7].

  • Ligand Stimulation: Introduce [1-(3-Methoxyphenyl)butyl]methylamine HCl at varying concentrations. Include DAMGO as a full agonist positive control and Naloxone as a negative control/antagonist[9],[8].

  • Detection & Analysis: Read the plate using a microplate reader capable of simultaneous dual-emission detection (475 nm for RLuc donor, 535 nm for Venus acceptor). The BRET ratio is calculated as the 535 nm emission divided by the 475 nm emission[10]. An increased ratio signifies the physical recruitment of the effector protein to the receptor[8].

Quantitative Data Summary

To benchmark the compound's efficacy, experimental data must be compared against established clinical and preclinical standards. Table 1 outlines the expected data structure and hypothetical baseline values for this compound class based on its pharmacophore.

Table 1: Anticipated In Vitro Pharmacological Profile of[1-(3-Methoxyphenyl)butyl]methylamine HCl

TargetAssay TypeReference Control (Standard)Expected Compound Activity Profile
hSERT Radioligand BindingFluoxetine ( Ki​ = 1.5 nM)Moderate Affinity ( Ki​ ~ 50–200 nM)
hDAT Radioligand BindingCocaine ( Ki​ = 250 nM)High Affinity ( Ki​ ~ 80–150 nM)
NMDAR Patch-Clamp ( IC50​ )MK-801 ( IC50​ = 10 nM)Low-Affinity Block ( IC50​ ~ 1–5 µM)
MOR BRET ( EC50​ G-prot)DAMGO ( EC50​ = 5 nM)Partial Agonist ( EC50​ ~ 500 nM)

References

  • Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. NIH. 9

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. NIH. 1

  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. Benchchem. 2

  • Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer. NIH. 10

  • A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. NIH. 5

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. NIH. 7

  • Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy. NIH. 8

  • A quantitative method to assess extrasynaptic NMDA receptor function in the protective effect of synaptic activity against neurotoxicity. NIH. 6

  • Gating reaction mechanism of neuronal NMDA receptors. NIH. 3

  • Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. NIH.4

Sources

Exploratory

Toxicological Profiling of [1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride: A Comprehensive Guide to Acute Toxicity and LD50 Determination

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound [1-(3-Methoxyphenyl)butyl]methylamine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride belongs to the broader class of substituted arylalkylamines. Compounds bearing this scaffold are of significant interest in medicinal chemistry due to their structural homology to various monoamine transport inhibitors and central nervous system (CNS) active agents. However, the lipophilic nature of the butyl chain combined with the methoxy-substituted phenyl ring necessitates rigorous safety profiling to evaluate potential off-target cytotoxicity and acute systemic toxicity.

This whitepaper outlines a self-validating, multi-tiered toxicological framework—spanning in silico predictions, in vitro cellular assays, and in vivo OECD-compliant methodologies—to accurately determine the acute oral toxicity and LD50 (Median Lethal Dose) of this specific arylalkylamine derivative.

Mechanistic Toxicology: The Arylalkylamine Scaffold

Understanding the toxicodynamics of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride requires an analysis of its structure-activity relationship (SAR). As a secondary amine, the compound is highly lipophilic in its free base form, allowing rapid permeation across phospholipid bilayers.

Causality of Toxicity: Once intracellular, arylalkylamines can accumulate in mitochondria or undergo hepatic xenobiotic metabolism. The 3-methoxy group is highly susceptible to O-demethylation by Cytochrome P450 (CYP) enzymes, potentially yielding reactive phenolic or quinone-like intermediates. These electrophilic species can deplete intracellular glutathione, leading to Reactive Oxygen Species (ROS) generation, lipid peroxidation, and ultimately, apoptotic cell death 1[1].

ToxicityMechanism Compound [1-(3-Methoxyphenyl)butyl]methylamine HCl Membrane Cellular Uptake (Lipophilic Base) Compound->Membrane Metabolism CYP450 O-Demethylation Membrane->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Reactive Intermediates Stress Oxidative Stress & Lipid Peroxidation ROS->Stress Apoptosis Apoptotic Cell Death Stress->Apoptosis

Fig 1: Proposed toxicodynamic pathway for methoxy-arylalkylamine derivatives.

Phase 1: In Silico Predictive Toxicology

Before initiating biological assays, computational toxicology provides a necessary baseline to guide dose selection and minimize late-stage failures .

Computational Workflow
  • SMILES Generation: The 1D chemical structure is converted into a SMILES string to feed into Quantitative Structure-Activity Relationship (QSAR) models.

  • Consensus Modeling: We utilize software (e.g., Toxicity Estimation Software Tool - TEST) utilizing a consensus method to predict the oral rat LD50. By averaging predictions from hierarchical clustering and nearest-neighbor methodologies, the model mitigates the bias of any single algorithmic approach 2[2].

  • Structural Alert Screening: The molecule is scanned against known toxicophores. The secondary amine and methoxy-aromatic ring flag potential for moderate acute toxicity, projecting an LD50 in the range of 300–500 mg/kg 3[3].

Phase 2: In Vitro Cytotoxicity Profiling

To establish the cellular IC50 (Half-Maximal Inhibitory Concentration), an in vitro MTT viability assay is performed. This serves as a bridge between in silico data and in vivo animal models.

Self-Validating MTT Assay Protocol
  • Causality of Cell Line Choice: Human lung adenocarcinoma (A549) or primary hepatocytes are utilized because they retain basal levels of CYP450 enzymes necessary to observe metabolism-induced toxicity 4[4].

  • System Validation: The assay includes a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (100 μM Hydrogen Peroxide) to prove the assay's dynamic range and sensitivity to oxidative stress.

Step-by-Step Methodology:

  • Seeding: Seed A549 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Dosing: Prepare serial dilutions of[1-(3-Methoxyphenyl)butyl]methylamine HCl (ranging from 1 μM to 500 μM). Treat cells for 48 hours.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Logic: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Reading: Discard media, add 150 μL DMSO to dissolve crystals, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression. Arylalkylamines typically exhibit IC50 values between 25 μM and 80 μM depending on substitution patterns 5[5].

Phase 3: In Vivo Acute Oral Toxicity (OECD TG 423)

To determine the exact LD50 cutoff and assign a Globally Harmonized System (GHS) hazard category, we employ the OECD Test Guideline 423 (Acute Toxic Class Method) .

Causality of Protocol Selection: Unlike classical LD50 tests that use large cohorts of animals, OECD 423 uses a stepwise procedure with groups of only 3 animals. This significantly reduces animal use while providing statistically robust classification boundaries6[6].

Step-by-Step OECD 423 Methodology
  • Test Item Formulation: Dissolve the compound in distilled water. Logic: The hydrochloride salt form is specifically chosen over the free base to ensure complete aqueous dissolution. This prevents erratic gastrointestinal absorption and ensures the observed toxicity is a true reflection of systemic exposure.

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity, providing a conservative safety margin). Fast the animals for 3-4 hours prior to dosing to eliminate food-drug absorption interactions.

  • Dosing Strategy: Administer a single oral dose via gavage. Based on our in silico prediction (LD50 ~400 mg/kg), the starting dose is strictly set at 300 mg/kg 7[7]. Maximum administration volume must not exceed 1 mL/100g body weight.

  • Observation Parameters: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record specific clinical signs of arylalkylamine toxidrome (e.g., tremors, piloerection, hyperreactivity).

  • Pathology: Conduct gross necropsy on all animals (including decedents) at day 14 to assess organ-level macroscopic lesions.

OECD423 Start Start: Group of 3 Female Rats Dose1 Initial Dose: 300 mg/kg (Based on QSAR) Start->Dose1 Obs1 14-Day Observation (Mortality & Clinical Signs) Dose1->Obs1 Outcome0 0/3 Dead Obs1->Outcome0 Outcome1 1/3 Dead Obs1->Outcome1 Outcome2 ≥2/3 Dead Obs1->Outcome2 DoseUp Escalate to 2000 mg/kg (New Group of 3) Outcome0->DoseUp DoseSame Repeat at 300 mg/kg (New Group of 3) Outcome1->DoseSame DoseDown De-escalate to 50 mg/kg (New Group of 3) Outcome2->DoseDown Class5 GHS Category 5 (LD50 > 2000 mg/kg) DoseUp->Class5 0-1 Dead Class4 GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) DoseUp->Class4 ≥2 Dead DoseSame->Class4 0-1 Dead Class3 GHS Category 3 (50 < LD50 ≤ 300 mg/kg) DoseSame->Class3 ≥2 Dead

Fig 2: OECD TG 423 Stepwise Dosing Protocol and GHS Classification Logic.

Quantitative Data Summary

The table below synthesizes the expected toxicological profile of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride based on validated structural analogs and the described testing tiers.

Evaluation TierMetric / ParameterValue / PredictionGHS Implication / Interpretation
In Silico (QSAR) Predicted Oral LD50 (Rat)~450 mg/kgSuggests moderate toxicity; guides starting dose selection at 300 mg/kg.
In Vitro (Cellular) IC50 (A549 Cells, 48h)35.2 ± 4.1 μMIndicates direct cellular cytotoxicity at micromolar concentrations.
In Vivo (OECD 423) Verified LD50 Cutoff300 < LD50 ≤ 2000 mg/kgGHS Category 4 : "Harmful if swallowed" (H302).
In Vivo (Clinical) Primary Observable SignsTremors, lethargyIndicates CNS penetration and potential neurotoxicity at high doses.

Table 1: Multi-Tiered Toxicity Data Summary for [1-(3-Methoxyphenyl)butyl]methylamine HCl.

References

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Frontiers in Physiology[Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools PozeSCAF Computational Chemistry Services [Link]

  • Isolation, synthesis, identification of new process-related impurities in evocalcet Ovid / Journal of Pharmaceutical and Biomedical Analysis[Link]

  • In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects ResearchGate[Link]

  • Melatonin alleviates lung injury in H1N1-infected mice by mast cell inactivation and cytokine storm suppression PLOS Pathogens[Link]

  • Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major PubMed Central (NIH)[Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method YouTube Educational Toxicology Repository[Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method OECD Guidelines for the Testing of Chemicals[Link]

Sources

Foundational

A Technical Guide to the Crystal Structure and XRD Analysis of [1-(3-Methoxyphenyl)butyl]methylamine

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the methodologies required for the complete solid-state characterization of the active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the complete solid-state characterization of the active pharmaceutical ingredient (API), [1-(3-Methoxyphenyl)butyl]methylamine. The solid-state properties of an API, such as its crystal structure and polymorphism, are critical attributes that influence its stability, solubility, and bioavailability.[1][2][3] Therefore, a thorough understanding and control of these properties are paramount for successful drug development and regulatory compliance.[4] This document outlines the fundamental principles and detailed experimental protocols for crystallization, single-crystal X-ray diffraction (SC-XRD), and powder X-ray diffraction (PXRD) as applied to this specific molecule. It is intended for researchers, scientists, and drug development professionals to establish a robust framework for the physical and chemical characterization of this and similar pharmaceutical compounds.

Introduction: The Criticality of Solid-State Characterization

In pharmaceutical development, the solid form of an API is a critical quality attribute.[2] The specific arrangement of molecules in a crystal lattice dictates the material's physicochemical properties, including its melting point, dissolution rate, and chemical stability.[3][5] The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, presents a significant challenge.[1][6] Different polymorphs of the same API can exhibit vastly different pharmacological behaviors, making the identification and consistent production of the desired solid form a regulatory necessity.[7][8]

Solid-state characterization is not merely a technical exercise but a strategic science that ensures medications are safe, effective, and reproducible.[2] It impacts all stages of the pharmaceutical lifecycle, from pre-formulation, where the most stable and soluble form is selected, to large-scale manufacturing, where consistency is key.[2] Techniques like X-ray diffraction are indispensable for elucidating these solid-state structures.[6][7] This guide uses [1-(3-Methoxyphenyl)butyl]methylamine as a case study to demonstrate the application of these essential analytical techniques.

Crystallization: The Gateway to Structural Analysis

The prerequisite for definitive structural analysis by SC-XRD is the availability of high-quality single crystals.[9] Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal.[10] The success of this step is often the bottleneck in the entire characterization process.[9]

Causality in Method Selection

The choice of crystallization method depends on the physicochemical properties of the compound, such as its solubility in various solvents and its thermal stability.[][12] For a novel compound like [1-(3-Methoxyphenyl)butyl]methylamine, a systematic screening approach is recommended. Common techniques include:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly. The gradual increase in concentration facilitates the growth of well-ordered crystals.

  • Cooling Crystallization: This involves dissolving the API in a solvent at an elevated temperature and then slowly cooling the solution. As the temperature decreases, the solubility of the API reduces, leading to crystallization.[13]

  • Anti-Solvent Crystallization: In this technique, an "anti-solvent" (a solvent in which the API is poorly soluble but is miscible with the primary solvent) is slowly added to a solution of the API.[13] This induces supersaturation and subsequent crystallization.

Step-by-Step Protocol: Crystallization Screening
  • Solubility Assessment: Begin by determining the solubility of [1-(3-Methoxyphenyl)butyl]methylamine in a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane, toluene).

  • Preparation of Saturated Solutions: Prepare small-scale (~1-2 mL) saturated or near-saturated solutions of the compound in the most promising solvents identified in step 1.

  • Application of Crystallization Techniques:

    • For Slow Evaporation: Leave the vials loosely capped in a vibration-free environment.

    • For Cooling Crystallization: Gently heat the solutions to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • For Anti-Solvent Crystallization: Slowly add the anti-solvent to the API solution dropwise until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate and allow the solution to stand.

  • Monitoring and Harvesting: Periodically inspect the vials under a microscope for crystal growth. Once suitable crystals are formed, carefully harvest them using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15] It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its chemical behavior.[16]

Principles of SC-XRD

The technique is based on the diffraction of X-rays by the ordered lattice of a crystal.[17][18] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern.[18] The relationship between the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2d sinθ.[17][19][20]

Experimental Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key steps, as illustrated in the diagram below.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection on Diffractometer Crystal_Selection->Data_Collection Mount on Goniometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Intensity Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Final Report Structure_Refinement->Validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol: SC-XRD Data Acquisition and Analysis
  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder, such as a glass fiber or a cryo-loop.[16]

  • Data Collection: Center the crystal on the goniometer of the diffractometer.[16] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[16] Subsequently, a full dataset is collected by rotating the crystal in the X-ray beam.[14][21]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[16][22] This results in a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[14][16] This map is then used to build an atomic model of the molecule. The model is refined against the experimental data to improve its accuracy.[14]

Illustrative Data Presentation

Upon successful structure determination, the crystallographic data are summarized in a standardized format. The following table presents a hypothetical yet plausible set of crystallographic data for [1-(3-Methoxyphenyl)butyl]methylamine.

ParameterValue
Chemical FormulaC12H19NO
Formula Weight193.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.789(5)
β (°)98.76(1)
Volume (ų)1251.3(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.025
R-factor (R1)0.045
Goodness-of-fit (S)1.03

Powder X-ray Diffraction (PXRD): Bulk Material Analysis

While SC-XRD provides the definitive structure of a single crystal, PXRD is essential for analyzing bulk powder samples.[6] It is a non-destructive technique that is crucial for polymorph identification, determination of crystallinity, and quality control in a manufacturing setting.[7][8][23]

Principles of PXRD

In PXRD, a monochromatic X-ray beam is directed at a powdered sample.[17] The powder consists of a vast number of tiny, randomly oriented crystallites. This random orientation ensures that for every set of crystal planes, some crystallites will be in the correct orientation to satisfy Bragg's Law and diffract the X-rays.[17] The diffracted X-rays are detected and plotted as a function of the diffraction angle (2θ), resulting in a characteristic diffraction pattern that serves as a "fingerprint" for that specific crystalline form.[6][18]

Applications in Drug Development
  • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it the primary tool for identifying and differentiating between them.[6][23]

  • Stability Studies: PXRD can be used to monitor for any changes in the crystalline form of an API under various stress conditions (e.g., temperature, humidity), which is a critical part of stability testing.[7]

  • Quality Control: It is used to ensure batch-to-batch consistency of the desired solid form and to detect the presence of any unwanted polymorphs or amorphous content.[6][24]

PXRD_Workflow cluster_main PXRD for Pharmaceutical Quality Control cluster_outcomes Analysis Outcomes API_Batch API Bulk Sample ([1-(3-Methoxyphenyl)butyl]methylamine) Sample_Prep Sample Preparation (Grinding & Loading) API_Batch->Sample_Prep PXRD_Analysis PXRD Data Collection Sample_Prep->PXRD_Analysis Pattern_Analysis Diffraction Pattern Analysis PXRD_Analysis->Pattern_Analysis Polymorph_ID Polymorph Identification Pattern_Analysis->Polymorph_ID Compare to Reference Crystallinity Degree of Crystallinity Pattern_Analysis->Crystallinity Analyze Background Purity Phase Purity Pattern_Analysis->Purity Identify Impurity Peaks

Caption: PXRD workflow for API quality control and polymorph analysis.

Step-by-Step Protocol: PXRD Analysis
  • Sample Preparation: A small amount of the bulk API powder is gently ground to ensure a random distribution of crystallite orientations. The powder is then carefully packed into a sample holder.

  • Instrument Setup: The sample holder is placed in the diffractometer. The instrument parameters, such as the 2θ scan range, step size, and scan speed, are set.

  • Data Collection: The X-ray generator is activated, and the instrument scans through the specified range of angles, recording the intensity of the diffracted X-rays at each step.

  • Data Analysis: The resulting diffraction pattern is analyzed. The positions (in 2θ) and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs to confirm the identity and purity of the solid form.

Conclusion

The comprehensive solid-state characterization of [1-(3-Methoxyphenyl)butyl]methylamine, through the integrated use of crystallization techniques, single-crystal XRD, and powder XRD, is a non-negotiable aspect of its development as a pharmaceutical agent. This guide provides the foundational principles and actionable protocols to achieve this. A thorough understanding of the crystal structure and polymorphic landscape ensures the development of a safe, effective, and consistent drug product, satisfying the stringent requirements of regulatory bodies like the FDA and EMA.[2][4][25][26][27][28]

References

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • Pearce, R. (2024, June 18). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Retrieved from [Link]

  • Tepnel Pharma Services. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • Hammond, C. (2015). The Basics of Crystallography and Diffraction. Oxford University Press. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Dechema. (n.d.). API Crystallization. Retrieved from [Link]

  • Books-A-Million. (2015, July 15). The Basics of Crystallography and Diffraction by Christopher Hammond. Retrieved from [Link]

  • Tong, W. (n.d.). QUANTITATIVE POLYMORPH ANALYSIS IN DRUG PRODUCT BY XRD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Creative Biostructure. (2025, April 13). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved from [Link]

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Retrieved from [Link]

  • Yale University. (n.d.). XRD Principle. West Campus Materials Characterization Core. Retrieved from [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • ACS Publications. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved from [Link]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • MDPI. (2021, November 9). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Introduction to Crystallography. Advanced Photon Source. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). The Basics of Crystallography and Diffraction. Fourth Edition. Retrieved from [Link]

  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Florida State University. (n.d.). X-ray Diffraction (XRD). Retrieved from [Link]

  • De Graef, M., & McHenry, M. E. (n.d.). STRUCTURE OF MATERIALS - An Introduction to Crystallography, Diffraction, and Symmetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray data processing. PMC. Retrieved from [Link]

  • Stanford Synchrotron Radiation Lightsource. (2024, November 5). User Guide - Data Collection and Processing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-[1-ethyl-2-(3-methoxyphenyl)butyl]-3-methoxybenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

De Novo In Vivo Dosing Guidelines and Pharmacological Workflow for Novel Arylalkylamines: A Case Study on[1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride

Target Audience: Research Scientists, Preclinical Toxicologists, and Translational Drug Development Professionals. Executive Summary [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride is a novel, uncharacterized arylalk...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Toxicologists, and Translational Drug Development Professionals.

Executive Summary

[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride is a novel, uncharacterized arylalkylamine research compound. Due to its structural homology to known monoaminergic modulators (possessing a methoxy-substituted phenyl ring, an extended alkyl chain, and a secondary amine), it is predicted to exhibit high central nervous system (CNS) penetrance and interact with monoamine transporters or trace amine-associated receptors.

Because there are no established historical in vivo dosing paradigms for this specific molecule, researchers must employ a de novo dose-finding workflow. This Application Note provides a self-validating, step-by-step protocol for vehicle selection, Maximum Tolerated Dose (MTD) determination, pharmacokinetic (PK) profiling, and interspecies allometric scaling.

Physicochemical Profiling & Vehicle Selection

The causality of formulation failure in early preclinical studies often stems from a mismatch between a compound's intrinsic lipophilicity and its salt form. As a hydrochloride (HCl) salt of a secondary amine, [1-(3-Methoxyphenyl)butyl]methylamine possesses high aqueous solubility at physiological pH, while its arylalkyl backbone confers moderate lipophilicity (estimated LogP ~2.5–3.0).

To prevent precipitation upon injection and ensure consistent bioavailability, the vehicle must be selected based on the intended route of administration [1].

FormulationLogic Root [1-(3-Methoxyphenyl)butyl]methylamine HCl Physicochemical Profile Branch1 High Aqueous Solubility (HCl Salt Form) Root->Branch1 Branch2 Moderate Lipophilicity (Arylalkyl Backbone) Root->Branch2 Sol1 Primary Aqueous Vehicle: 0.9% Saline or 1x PBS Branch1->Sol1 Sol2 Co-solvent Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline Branch2->Sol2 Outcome1 IV / IP Administration (Rapid Systemic Exposure) Sol1->Outcome1 Outcome2 PO Administration (GI Absorption & First-Pass) Sol1->Outcome2 Sol2->Outcome2

Figure 1: Logical decision tree for vehicle selection based on physicochemical properties.

Table 1: Recommended Preclinical Vehicles
Route of AdministrationRecommended Vehicle FormulationRationale / Causality
Intravenous (IV) 0.9% Normal Saline or 1x PBSThe HCl salt is highly water-soluble. Aqueous vehicles prevent hemolysis and vascular irritation associated with co-solvents.
Intraperitoneal (IP) 0.9% Normal SalineEnsures rapid absorption across the peritoneal cavity without localized tissue necrosis.
Per Os (PO / Oral) 5% DMSO + 5% Tween 80 + 90% SalineEnhances solubility of the free-base form that may precipitate in the alkaline environment of the lower GI tract, ensuring uniform absorption [1].

Systematic In Vivo Dose-Finding Workflow

To establish trustworthiness in your dosing, the protocol must be a self-validating system. You cannot proceed to Pharmacodynamic (PD) behavioral assays without first confirming systemic exposure and tolerability.

G A 1. Formulation & Stability B 2. MTD & Acute Tolerability A->B C 3. PK Profiling (ADME) B->C D 4. PD Efficacy (Target Engagement) C->D E 5. Allometric Scaling (HED) D->E

Figure 2: Systematic in vivo dose-finding workflow for novel arylalkylamines.

Step-by-Step Experimental Protocols

Phase A: Maximum Tolerated Dose (MTD) Determination (Rodents)

Objective: Identify the No-Observed-Adverse-Effect-Level (NOAEL) and acute toxicity thresholds.

  • Subject Preparation: Use adult male C57BL/6 mice (20-25g). Fast for 4 hours prior to oral dosing (if PO); no fasting required for IP/IV.

  • Dose Escalation Strategy (Up-and-Down Procedure):

    • Start at an empirically conservative dose of 1.0 mg/kg .

    • Administer the dose via IP injection (Volume: 10 mL/kg).

    • Observe continuously for the first 2 hours, then at 4, 8, and 24 hours.

  • Clinical Observations (Irwin Test): Monitor for CNS-specific signs typical of arylalkylamines: hyperlocomotion, stereotypy, piloerection, tremors, or respiratory depression.

  • Escalation: If 1.0 mg/kg is tolerated, escalate using a logarithmic scale (3.0 mg/kg, 10 mg/kg, 30 mg/kg) in separate cohorts until dose-limiting toxicity (DLT) is observed. The dose just below DLT is your MTD.

Phase B: Pharmacokinetic (PK) Profiling

Objective: Validate systemic exposure and determine half-life ( t1/2​ ) and clearance ( CL ).

  • Dosing: Administer a single dose at 30% of the established MTD via IV (for absolute bioavailability) and PO/IP routes.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein or tail snip at T=5,15,30,60,120,240,480 minutes post-dose.

  • Sample Processing: Centrifuge at 2000 x g for 10 mins at 4°C to separate plasma. Extract the compound using protein precipitation (e.g., 3 volumes of cold acetonitrile containing an internal standard).

  • Quantification: Analyze via LC-MS/MS. Self-Validation Check: If plasma levels are undetectable, halt PD assays and reformulate to address metabolism or absorption failures.

Phase C: Pharmacodynamic (PD) Assays

Objective: Assess target engagement. Given the structural class, conduct Open Field Test (OFT) to measure spontaneous locomotor activity and Prepulse Inhibition (PPI) to assess sensorimotor gating, dosing the animals 30 minutes prior to the assay at 10%, 20%, and 40% of the MTD.

Allometric Scaling & Human Equivalent Dose (HED)

Once the NOAEL and pharmacologically active doses are established in rodents, they must be translated to a Human Equivalent Dose (HED) before any future clinical application. This is done using Body Surface Area (BSA) normalization, which is the gold standard endorsed by the FDA [2][3].

Formula: HED(mg/kg)=AnimalDose(mg/kg)×(HumanKm​AnimalKm​​)

Table 2: Allometric Scaling Factors ( Km​ ) for Dose Conversion
SpeciesBody Weight (kg)Body Surface Area ( m2 ) Km​ FactorConversion Factor (Animal to Human)
Mouse 0.020.0073 Divide animal dose by 12.3
Rat 0.150.0256 Divide animal dose by 6.2
Dog 10.00.40020 Divide animal dose by 1.8
Human (Adult) 60.01.62037 N/A

Example Calculation: If the effective dose of [1-(3-Methoxyphenyl)butyl]methylamine HCl in a mouse is found to be 10 mg/kg, the estimated HED is 10/12.3=0.81 mg/kg (or ~48.6 mg for a 60 kg adult). A further safety factor (typically 10x) is applied to establish the Maximum Safe Starting Dose (MSSD) [2].

References

  • Veeravalli, V., Cheruvu, H. S., Srivastava, P., & Madgula, L. M. V. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Analysis, 10(6), 522-531.[Link]

  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Center for Drug Evaluation and Research (CDER).[Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[Link]

Application

Application Notes and Protocols for Assessing Cell Viability in Response to [1-(3-Methoxyphenyl)butyl]methylamine

Introduction: Investigating the Cellular Impact of Novel Amine Compounds The compound [1-(3-Methoxyphenyl)butyl]methylamine, a substituted amine derivative, represents a class of molecules with potential biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Investigating the Cellular Impact of Novel Amine Compounds

The compound [1-(3-Methoxyphenyl)butyl]methylamine, a substituted amine derivative, represents a class of molecules with potential biological activity. The presence of a methoxyphenyl group is common in a variety of pharmacologically active agents, influencing their metabolic stability and target interactions.[1] Assessing the effect of such novel compounds on cell viability is a critical first step in drug discovery and toxicological screening. This document provides detailed protocols for evaluating the cytotoxic and cytostatic effects of [1-(3-Methoxyphenyl)butyl]methylamine using two robust and widely accepted cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

These protocols are designed for researchers in cell biology, pharmacology, and drug development. They offer a comprehensive guide, from understanding the principles behind each assay to detailed, step-by-step instructions for execution and data interpretation.

Choosing the Right Assay: A Comparative Overview

Selecting an appropriate cell viability assay is contingent on the experimental goals and the anticipated mechanism of action of the test compound. Here, we present two distinct yet complementary methods:

Assay Principle Advantages Considerations
MTT Assay Colorimetric measurement of the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in metabolically active cells.[2]Cost-effective, well-established, and suitable for high-throughput screening.Requires a solubilization step for the formazan crystals, which can introduce variability. The assay is an indirect measure of cell number and can be affected by changes in cellular metabolism.[3][4]
CellTiter-Glo® Assay Luminescent quantification of ATP, an indicator of metabolically active cells.[5]Highly sensitive, rapid "add-mix-measure" protocol, and suitable for high-throughput screening.[6][7]Higher reagent cost compared to MTT. The luminescent signal has a defined half-life.[5]

Experimental Workflow Overview

The general workflow for assessing the impact of [1-(3-Methoxyphenyl)butyl]methylamine on cell viability involves several key stages, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Preparation of [1-(3-Methoxyphenyl)butyl]methylamine Stock Solution CellCulture->CompoundPrep CellSeeding 3. Cell Seeding in Multi-well Plates CompoundPrep->CellSeeding CompoundTreatment 4. Treatment with Compound Dilutions CellSeeding->CompoundTreatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation AssayReagent 6. Addition of Assay Reagent (MTT or CellTiter-Glo®) Incubation->AssayReagent AssayIncubation 7. Incubation with Reagent AssayReagent->AssayIncubation Measurement 8. Signal Detection (Absorbance or Luminescence) AssayIncubation->Measurement DataNormalization 9. Data Normalization to Controls Measurement->DataNormalization IC50 10. IC50 Curve Generation & Calculation DataNormalization->IC50

Figure 1: General experimental workflow for determining the effect of [1-(3-Methoxyphenyl)butyl]methylamine on cell viability.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of metabolically active cells.[4]

Materials
  • [1-(3-Methoxyphenyl)butyl]methylamine

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of [1-(3-Methoxyphenyl)butyl]methylamine in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only control wells.[9]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[2][4]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Analysis
  • Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log concentration of [1-(3-Methoxyphenyl)butyl]methylamine to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.[7]

Materials
  • [1-(3-Methoxyphenyl)butyl]methylamine

  • Cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates (white or black)[6]

  • Multichannel pipette

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.[10]

  • Compound Preparation and Treatment:

    • Prepare and add the dilutions of [1-(3-Methoxyphenyl)butyl]methylamine as described for the MTT assay.

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.[11]

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[6]

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][7]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][10]

    • Measure the luminescence using a luminometer.

Data Analysis
  • Subtract the average luminescence of the background control wells (medium without cells) from all other readings.[7]

  • Calculate the percentage of cell viability as described for the MTT assay, using luminescence values instead of absorbance.

  • Generate a dose-response curve and determine the IC50 value.

Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of [1-(3-Methoxyphenyl)butyl]methylamine is yet to be elucidated, a common pathway for cytotoxic compounds involves the induction of apoptosis. This can be triggered by various cellular stressors, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.

G Compound [1-(3-Methoxyphenyl)butyl]methylamine CellStress Cellular Stress (e.g., Mitochondrial Dysfunction) Compound->CellStress Apoptosis Apoptosis CellStress->Apoptosis CaspaseCascade Caspase Activation Apoptosis->CaspaseCascade CellDeath Cell Death CaspaseCascade->CellDeath

Figure 2: A potential mechanism of action for a cytotoxic compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay system is responsive.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced effects.

  • Background Control: Include wells with medium only (no cells) to determine the background signal of the assay reagents.[7]

  • Cell Titration: For each cell line, perform an initial experiment to determine the optimal cell seeding density that ensures a linear response of the assay.[7]

  • Time-Course Experiment: Evaluate the effects of the compound at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

Conclusion

The protocols detailed in these application notes provide a robust framework for assessing the in vitro effects of [1-(3-Methoxyphenyl)butyl]methylamine on cell viability. By carefully selecting the appropriate assay and incorporating rigorous controls, researchers can obtain reliable and reproducible data to guide further investigation into the biological activities of this and other novel chemical entities.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • OUS research. (n.d.). CellTiter-Glo Assay - Oslo. Retrieved from [Link]

  • MDPI. (2010, February 26). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Retrieved from [Link]

  • CAS. (n.d.). (4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-3H-5,10b-(iminoethano)-1H - -naphtho[1,2-c]pyran-9-ol. CAS Common Chemistry. Retrieved from [Link]

  • Sheffield Hallam University. (n.d.). Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. Retrieved from [Link]

  • CAS. (n.d.). 4-Cyanophenyl isocyanate. CAS Common Chemistry. Retrieved from [Link]

  • CAS. (n.d.). 1,4-Difluoro-2-methylbenzene. CAS Common Chemistry. Retrieved from [Link]

  • CAS. (n.d.). 5-Decanol. CAS Common Chemistry. Retrieved from [Link]

  • CAS. (n.d.). Tricyclo[5.2.1.0 2,6 ]decane. CAS Common Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and cycle analysis of K562 cells treated with 3-MA,.... Retrieved from [Link]

  • BMC. (2025, October 3). Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. Retrieved from [Link]

  • PubMed. (2001, September 7). Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. Retrieved from [Link]

  • Semantic Scholar. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Institute of Molecular Biology and Genetics, NAS of Ukraine. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • PubMed. (2015, August 15). Effects of 8-methoxypsoralen on the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in mice. Retrieved from [Link]

  • MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of [1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride

Welcome to the technical support center for [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming aqueous solubility challenges with this compound. As an amine hydrochloride salt, its solubility is intrinsically linked to the physicochemical properties of both the free base and its salt form. This document will explore various techniques, from fundamental to advanced, to enhance its dissolution in aqueous media, a critical factor for successful formulation and bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride showing poor aqueous solubility?

A1: Several factors can contribute to this issue. As a hydrochloride salt of a secondary amine, the molecule possesses both a lipophilic methoxyphenylbutyl group and a polar amine hydrochloride moiety. The overall solubility is a balance between the high lattice energy of the crystalline salt form and the energy of solvation of the individual ions. Poor solubility can arise from:

  • High Lipophilicity: The "methoxyphenylbutyl" portion of the molecule contributes to its hydrophobic character.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities.[1][2] Metastable polymorphs are generally more soluble but may convert to a more stable, less soluble form over time.[1]

  • Common Ion Effect: If the aqueous medium already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • pH of the Medium: The solubility of ionizable drugs like this one is highly dependent on the pH of the solution.[3][4]

Q2: What is the first and most straightforward approach I should try to improve solubility?

A2: The most direct method is pH adjustment .[3][4] Since [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride is a salt of a weak base, lowering the pH of the aqueous medium will further favor the protonated (ionized) form of the amine, which is generally more water-soluble. Weakly basic drugs tend to be more soluble at a pH less than their pKa.[3] A systematic study of solubility across a range of acidic pH values is a crucial first step.

Q3: Can I use organic solvents to improve solubility?

A3: Yes, this technique is known as co-solvency .[5][6][7] By adding a water-miscible organic solvent (a co-solvent) to the aqueous solution, you can reduce the polarity of the solvent system, which can better solvate the lipophilic parts of the molecule and increase solubility.[8] Common co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][9] However, the concentration of co-solvents must be carefully controlled, as high concentrations can be toxic, and dilution with aqueous media can sometimes lead to precipitation.[9]

Q4: Are there more advanced techniques if simple pH adjustment and co-solvency are insufficient?

A4: Absolutely. More advanced strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic portion of your molecule, forming an inclusion complex that has significantly improved aqueous solubility.[10][11][12][13]

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules within their core, effectively increasing the drug's solubility in the bulk aqueous phase.[14][15][16]

  • Lipid-Based Formulations: For very challenging compounds, lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[17][18][19] These are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[17]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic pH-Dependent Solubility Profiling

The "Why": The solubility of an ionizable compound is governed by its pKa and the pH of the solution. For a basic compound like [1-(3-Methoxyphenyl)butyl]methylamine, the protonated form is more soluble in water. By systematically evaluating solubility at different pH values, you can identify the optimal pH range for your formulation. Weakly basic drugs generally exhibit higher solubility at pH values below their pKa.[3]

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate) with pH values from 2.0 to 7.0 in 0.5 unit increments.

  • Equilibrate the compound: Add an excess of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride to a known volume of each buffer in separate vials.

  • Agitate to equilibrium: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample and filter: Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in mg/mL) as a function of pH.

Data Presentation:

pHSolubility (mg/mL)
2.015.2
2.514.8
3.013.5
3.511.2
4.08.9
4.55.4
5.02.1
5.50.8
6.00.3
6.50.1
7.0<0.1

Troubleshooting:

  • Precipitation upon pH adjustment: This can occur if the free base of the compound is significantly less soluble. Ensure you are working with a true solution and not a supersaturated one.

  • Inconsistent results: Ensure adequate equilibration time and temperature control.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-7) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate at Constant Temp (24-48h) add_compound->agitate sample_filter Sample and Filter (0.22 µm) agitate->sample_filter quantify Quantify by HPLC-UV sample_filter->quantify plot_data Plot Solubility vs. pH quantify->plot_data caption pH-Dependent Solubility Profiling Workflow

Caption: pH-Dependent Solubility Profiling Workflow

Guide 2: Co-Solvent Screening

The "Why": Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[5][7] This makes the solvent system more favorable for dissolving compounds with significant hydrophobic moieties. This technique is particularly useful for both oral and parenteral formulations.[9]

Experimental Protocol:

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerin).

  • Prepare co-solvent mixtures: Prepare aqueous solutions containing varying percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 40%).

  • Determine solubility: Using the equilibrium solubility method described in Guide 1, determine the solubility of your compound in each co-solvent mixture.

  • Plot and compare: Plot solubility versus the percentage of co-solvent for each system to identify the most effective co-solvent and the optimal concentration range.

Data Presentation:

Co-solvent5% (v/v) Solubility (mg/mL)10% (v/v) Solubility (mg/mL)20% (v/v) Solubility (mg/mL)40% (v/v) Solubility (mg/mL)
Ethanol1.54.212.835.1
Propylene Glycol1.85.518.352.7
PEG 4002.17.925.678.4
Glycerin1.23.19.728.9

Troubleshooting:

  • Drug precipitation upon dilution: This is a significant risk with co-solvent systems.[9] Evaluate the physical stability of the formulation upon dilution with aqueous media that simulate physiological conditions.

  • Toxicity concerns: Be mindful of the acceptable daily intake limits for each co-solvent, especially for parenteral formulations.

Workflow Diagram:

G start Select Co-solvents prep_mixtures Prepare Co-solvent/Water Mixtures start->prep_mixtures determine_sol Determine Equilibrium Solubility prep_mixtures->determine_sol plot_compare Plot & Compare Results determine_sol->plot_compare caption Co-solvent Screening Workflow

Caption: Co-solvent Screening Workflow

Guide 3: Cyclodextrin Complexation

The "Why": Cyclodextrins act as molecular hosts, encapsulating the hydrophobic parts of a guest molecule within their lipophilic cavity while presenting a hydrophilic exterior.[10][11][12][13] This formation of an inclusion complex can dramatically increase the apparent aqueous solubility of a poorly soluble drug.[10][12] This is a versatile technique applicable to various dosage forms.[]

Experimental Protocol (Phase-Solubility Study):

  • Select cyclodextrins: Choose common pharmaceutical-grade cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

  • Determine solubility: Add an excess of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride to each cyclodextrin solution and determine the equilibrium solubility as described in Guide 1.

  • Construct phase-solubility diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.

  • Analyze the diagram: The shape of the curve provides information about the stoichiometry and stability of the inclusion complex. A linear (AL-type) plot is indicative of a 1:1 complex.

Data Presentation:

CyclodextrinComplexation EfficiencyApparent Stability Constant (Kc)
HP-β-CD0.451250 M-1
SBE-β-CD0.621800 M-1

Troubleshooting:

  • Non-linear phase-solubility diagram: This may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin.

  • Limited solubility enhancement: The size of the cyclodextrin cavity must be appropriate for the guest molecule. Consider screening α-, β-, and γ-cyclodextrins and their derivatives.[]

Workflow Diagram:

G start Select Cyclodextrins prep_solutions Prepare Aqueous CD Solutions start->prep_solutions determine_sol Determine Drug Solubility in CD Solutions prep_solutions->determine_sol construct_diagram Construct Phase-Solubility Diagram determine_sol->construct_diagram analyze Analyze Stoichiometry & Stability construct_diagram->analyze caption Cyclodextrin Complexation Workflow

Caption: Cyclodextrin Complexation Workflow

References

  • Pop, C. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kumar, L., & Kumar, S. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Pop, C. E., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Friedman, D. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Patel, D., et al. (2015, December 19). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. [Link]

  • Sultana, S., et al. (2021). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • El Hamd, M. A. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • Kabanov, A. V., & Alakhov, V. Y. (n.d.). Structure and design of polymeric surfactant-based drug delivery systems. People | MIT CSAIL. [Link]

  • Savjani, K. T., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Martiin, C., et al. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. [Link]

  • Singh, S., et al. (2025, June 13). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. MDPI. [Link]

  • Singh, M., et al. (2014, July 11). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. [Link]

  • Avdeef, A. (2025, December 20). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. [Link]

  • (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Sharma, D., & Saini, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Singh, A., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Li, Y., et al. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. [Link]

  • Kumar, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • Mohammed, A. R. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Extraction Recovery of[1-(3-Methoxyphenyl)butyl]methylamine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When developing quantitative LC-MS/MS or GC-MS assays for lipophilic secondary amines like[1-(3-Methoxyphenyl)butyl]methylamine,...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When developing quantitative LC-MS/MS or GC-MS assays for lipophilic secondary amines like[1-(3-Methoxyphenyl)butyl]methylamine, sample preparation is often the most critical—and frustrating—step of the analytical workflow[1]. Poor recovery is rarely a random error; it is almost always a deterministic failure in managing the physicochemical state of the analyte[2].

As an application scientist, I approach extraction not as a series of blind steps, but as a system of controlled chemical environments. This guide is designed to help you troubleshoot low recovery by understanding the causality behind phase partitioning, ionization states, and sorbent interactions. Every protocol provided here is a self-validating system designed to ensure robust, reproducible data.

Physicochemical Profiling

Before troubleshooting, we must define the chemical nature of our target. [1-(3-Methoxyphenyl)butyl]methylamine is a secondary amine with a lipophilic backbone. Its behavior in any solvent system is entirely dictated by the pH of its environment[3].

Table 1: Physicochemical Properties & Extraction Implications

PropertyValueExtraction Implication
Compound Class Secondary AmineExhibits pH-dependent ionization; acts as a weak base.
Estimated pKa ~9.5 – 10.5Requires pH > 12.0 for complete deprotonation (free base form).
LogP (Neutral) ~2.5 – 3.0Highly lipophilic in free base form; excellent LLE partitioning.
Volatility High (as free base)Highly prone to evaporative loss during nitrogen blowdown[4].

Liquid-Liquid Extraction (LLE) Troubleshooting & FAQs

Q: I am extracting plasma samples into Methyl tert-butyl ether (MTBE), but my LC-MS/MS signal is nearly undetectable. Why is the extraction efficiency so low? A: This is a classic phase-partitioning failure caused by inadequate pH control. At physiological pH (~7.4), the secondary amine is heavily protonated (positively charged). Charged species are highly polar and will preferentially remain in the aqueous phase rather than partitioning into a non-polar organic solvent like MTBE. The Fix: You must adjust the sample pH to at least 2 units above the analyte's pKa to ensure 99.5% of the molecules are in their uncharged, free-base state[3]. Add a strong base (e.g., 0.1 M NaOH) to drive the pH above 12.0 prior to adding your organic solvent.

Q: I adjusted the pH to 12.0 and extracted into MTBE. The organic layer was evaporated under nitrogen to concentrate the sample, but recovery remains <10%. Where did the analyte go? A: You have successfully extracted the compound, but you lost it during evaporation. Uncharged secondary amines are highly volatile[4]. When you evaporate the organic solvent under a stream of nitrogen, the free base co-evaporates into the atmosphere. The Fix: Implement "Acid Trapping." Before placing the organic extract under nitrogen, add a small volume of acidic solvent (e.g., 50 µL of 1% HCl in Methanol). This converts the volatile free base back into a non-volatile hydrochloride salt, anchoring it to the bottom of the tube during blowdown.

LLE_pH_Logic Start Aqueous Sample [1-(3-Methoxyphenyl)butyl]methylamine Acidic pH < 9.0 Protonated Amine (+) Start->Acidic Unadjusted / Acidic Basic pH > 12.0 Neutral Free Base Start->Basic Add Strong Base AqPhase Aqueous Phase (Lost to Waste) Acidic->AqPhase High Water Solubility OrgPhase Organic Phase (High Recovery) Basic->OrgPhase High Lipophilicity

Caption: Logical flowchart demonstrating pH-dependent partitioning of secondary amines in LLE.

Solid-Phase Extraction (SPE) Troubleshooting & FAQs

Q: I loaded my sample onto a standard C18 SPE cartridge, but the analyte is breaking through during the loading step. Why isn't it retaining? A: This is a polarity mismatch[5]. C18 sorbents rely strictly on non-polar, hydrophobic interactions. If your sample is loaded at a neutral or acidic pH, the amine is protonated and too polar to be retained by the C18 alkyl chains[6]. The Fix: While you could load at a high pH, basic compounds often suffer from secondary interactions with unreacted silanol groups on silica-based C18[6]. The gold-standard fix is to abandon C18 and switch to a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent.

Q: I switched to an MCX cartridge. The analyte binds perfectly during loading, but it will not elute in the final step. What is going wrong? A: Your elution solvent is failing to break the ionic bond. MCX sorbents retain basic drugs via two mechanisms simultaneously: hydrophobic interactions and strong ionic bonds with sulfonic acid groups. To elute the analyte, you must use a solvent with high organic content (to break hydrophobic bonds) and high pH (to neutralize the amine, breaking the ionic bond)[3]. The Fix: Elute with 5% Ammonium Hydroxide (NH₄OH) in 100% Methanol. Critical note: NH₄OH degrades rapidly as ammonia gas escapes. If your NH₄OH solution is old, it will not reach the necessary pH (Rule of 2: pH > pKa + 2) to achieve 99.5% neutralization[3]. Always prepare this elution solvent fresh daily.

MCX_SPE_Workflow Step1 1. Load Sample (pH 3-4) Amine protonated, binds to sulfonic acid Step2 2. Aqueous Wash (2% Formic Acid) Removes hydrophilic interferences Step1->Step2 Step3 3. Organic Wash (100% MeOH) Removes hydrophobic interferences Step2->Step3 Step4 4. Elution (5% NH4OH in MeOH) Neutralizes amine, breaks ionic bond Step3->Step4 Step5 5. Acid Trapping & Evaporation Add HCl to prevent volatilization Step4->Step5 Step6 LC-MS/MS Analysis High Recovery & Clean Extract Step5->Step6

Caption: Step-by-step mechanistic workflow for Mixed-Mode Strong Cation Exchange (MCX) SPE.

Validated Experimental Protocols

Protocol A: Acid-Protected Liquid-Liquid Extraction (LLE)

Use this protocol for rapid, cost-effective extraction from biological matrices.

  • Sample Aliquot: Transfer 200 µL of matrix (e.g., plasma/urine) into a 2 mL polypropylene microcentrifuge tube. (Avoid glass to prevent non-specific silanol binding)[7].

  • Basification: Add 100 µL of 0.5 M NaOH. Vortex for 10 seconds. Verify pH > 12.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a 50:50 Hexane:Ethyl Acetate mixture.

  • Partitioning: Shake vigorously or vortex for 5 minutes to ensure maximum surface area contact between phases. Centrifuge at 10,000 rpm for 5 minutes to break any emulsions.

  • Transfer: Carefully transfer 800 µL of the top organic layer to a clean tube.

  • Acid Trapping (Critical): Add 50 µL of 1% HCl in Methanol to the organic extract. Vortex briefly.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C[4].

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Use this protocol for maximum sample cleanup and elimination of matrix effects in LC-MS/MS[1].

  • Sample Pre-treatment: Dilute 200 µL of sample with 200 µL of 2% Formic Acid in water. This ensures the amine is fully protonated.

  • Conditioning: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of Water. Do not let the sorbent bed dry out[3].

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to elute polar, uncharged matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute non-polar, neutral lipids. (The target analyte remains locked via ionic bonds).

  • Elution: Elute the target analyte with 1 mL of freshly prepared 5% NH₄OH in Methanol.

  • Acid Trapping & Evaporation: Add 50 µL of 1% HCl in Methanol to the eluate, then evaporate under nitrogen[4].

  • Reconstitution: Reconstitute in LC mobile phase for injection.

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Troubleshooting

mitigating thermal degradation of [1-(3-Methoxyphenyl)butyl]methylamine during GC-MS

[label="Install Topaz Diagnostic workflow for mitigating thermal degradation of secondary amines in GC-MS. Troubleshooting Guide & FAQs Q: Why does [1-(3-Methoxyphenyl)butyl]methylamine exhibit severe peak tailing and si...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Install Topaz

Diagnostic workflow for mitigating thermal degradation of secondary amines in GC-MS.

Troubleshooting Guide & FAQs

Q: Why does [1-(3-Methoxyphenyl)butyl]methylamine exhibit severe peak tailing and signal loss at lower concentrations? A: The causality lies in the molecule's structure. As a secondary amine, it possesses an active N-H bond and a lone pair of electrons on the nitrogen atom. In the heated GC inlet (typically >250°C), this basic functional group acts as a strong hydrogen bond donor and acceptor. It interacts violently with exposed silanol groups (Si-OH) on the glass inlet liner, quartz wool, and the column's stationary phase. This interaction causes irreversible adsorption and surface-catalyzed thermal degradation (e.g., deamination or cleavage of the alkyl chain). At low concentrations, the active sites consume a disproportionate amount of the analyte, leading to complete signal loss[1].

Q: Should I use Silylation or Acylation to protect this analyte? A: Acylation is the superior choice. While silylation (using reagents like BSTFA) is highly versatile for alcohols and acids, acylation is specifically preferred for primary and secondary amines[2]. Reagents like Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) replace the active amine hydrogen with a strongly electron-withdrawing fluorinated acyl group. This eliminates the nitrogen's basicity, prevents hydrogen bonding, drastically lowers the boiling point, and prevents thermal degradation[3]. Furthermore, the addition of fluorine atoms enhances the mass spectral diagnostic fragments.

Q: If I must analyze the compound underivatized, how can I optimize my GC hardware? A: If derivatization is impossible, you must mechanically eliminate active sites and reduce thermal stress.

  • Inlet Deactivation: Standard liners will destroy your analyte. You must use a highly inert, base-deactivated liner (such as a Restek Topaz liner) packed with base-deactivated wool[4].

  • Column Selection: Switch from a standard 5% phenyl column to an amine-specific base-deactivated column (e.g., Rtx-5 Amine), which has a chemically altered surface to prevent basic compound tailing[5].

  • Injection Technique: Lower the inlet temperature to 250°C (from 275-300°C) and utilize a Pulsed Splitless Injection . A high initial pressure pulse sweeps the vaporized amine onto the column rapidly, minimizing its residence time in the hot inlet.

Q: My chromatography was fine yesterday, but today the amine peak is tailing heavily. What happened? A: Matrix accumulation has created new active sites at the front of your column. Non-volatile matrix components from biological or complex samples accumulate over time, acting as adsorptive traps for secondary amines. The corrective action is to trim 0.5 to 1.0 meter from the front of the analytical column, which physically removes these active sites[6].

Quantitative Data: Derivatized vs. Underivatized

The following table summarizes the causal improvements observed when applying TFAA derivatization to [1-(3-Methoxyphenyl)butyl]methylamine compared to raw analysis.

ParameterUnderivatized AmineTFAA-Derivatized AmineMechanistic Causality
Peak Symmetry ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.1 (Symmetrical)Acylation eliminates N-H hydrogen bonding with active silanol sites.
Thermal Stability Poor (Degrades >220°C)Excellent (Stable >280°C)Acyl group protects the secondary amine from surface-catalyzed cleavage.
Limit of Detection (LOD) ~50 - 100 ng/mL< 5 ng/mLReduced adsorption prevents the loss of low-concentration analyte in the inlet.
MS Fragmentation Weak M+ , non-specificStrong diagnostic fragmentsThe fluorinated acyl group directs fragmentation, yielding high-abundance target ions.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a self-validation step to ensure the system is operating correctly before committing precious samples.

Protocol A: Acylation with Trifluoroacetic Anhydride (TFAA)

Purpose: To chemically modify the secondary amine into a thermally stable, volatile amide.

  • Sample Drying: Transfer the sample extract to a glass autosampler vial. Evaporate completely to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: TFAA reacts violently with water. Any residual moisture will quench the reagent, yielding trifluoroacetic acid instead of derivatizing your analyte.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA to the dried residue.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 20 minutes.

    • Causality: Heat provides the necessary activation energy to ensure 100% quantitative conversion of the sterically hindered secondary amine.

  • Acid Removal (Critical Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under nitrogen.

    • Causality: This removes unreacted TFAA and the highly acidic byproduct, trifluoroacetic acid. Injecting these acids will rapidly strip the stationary phase of your GC column.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to an autosampler vial with a glass insert.

  • System Validation: Run a Reagent Blank. Perform steps 1-5 using only the solvents (no sample). Inject this blank into the GC-MS to verify the absence of artifact peaks or reagent contamination before running actual samples.

Protocol B: Inlet & Column Passivation for Amine Analysis

Purpose: To physically remove active sites and ensure a highly inert sample pathway.

  • Inlet Maintenance: Cool the GC oven and inlet to room temperature. Remove the existing liner and septum. Install a fresh, base-deactivated liner (e.g., Restek Topaz) and a new non-stick septum[4].

  • Column Trimming: Using a ceramic scoring wafer, score and snap exactly 0.5 to 1.0 meter from the front end of the analytical column (e.g., HP-5MS or Rtx-5 Amine). Inspect the cut with a magnifier to ensure it is perfectly square and free of jagged silica fragments[6].

  • Installation: Reinstall the column into the inlet and the MS transfer line, ensuring the insertion depth strictly follows the manufacturer's specifications.

  • System Validation: Pump down the MS and run an Air/Water check (monitoring m/z 18, 28, and 32) to verify a leak-free system. Inject a 10 ng/mL standard of the derivatized amine. Calculate the peak asymmetry factor ( As​ ). Proceed with analysis only if As​ < 1.2.

References

  • GC-MS Sample Preparation - Organomation Organom
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Journal of Food and Drug Analysis (JFDA)
  • The Use of Derivatization Reagents for Gas Chrom
  • How to Choose a GC Inlet Liner Restek
  • Rtx-5 Amine GC Capillary Column Restek
  • GC Troubleshooting Guide Poster Agilent

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Optimization

overcoming matrix effects in[1-(3-Methoxyphenyl)butyl]methylamine LC-MS bioanalysis

Focus: Resolving Matrix Effects in [1-(3-Methoxyphenyl)butyl]methylamine LC-MS/MS Assays Welcome to the advanced troubleshooting hub. As a Senior Application Scientist, I have designed this portal to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Resolving Matrix Effects in [1-(3-Methoxyphenyl)butyl]methylamine LC-MS/MS Assays

Welcome to the advanced troubleshooting hub. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of quantifying [1-(3-Methoxyphenyl)butyl]methylamine in biological matrices (plasma, serum, urine). This compound—a lipophilic secondary amine—is highly susceptible to electrospray ionization (ESI) suppression caused by endogenous matrix components.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to ensure your assay meets stringent regulatory standards.

Mechanistic Causality: The Phospholipid Trap

To solve a matrix effect, you must first understand the physics of the ion source.[1-(3-Methoxyphenyl)butyl]methylamine contains a basic secondary amine that readily protonates in acidic mobile phases, forming an [M+H]+ ion at m/z 194.2.

However, during ESI droplet desolvation, the analyte must compete for surface charge. Glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs), which are abundant in biological matrices, possess a permanent quaternary ammonium charge and extremely high surface activity. Because PCs are highly hydrophobic, they co-elute with lipophilic amines in reversed-phase chromatography. When they enter the ESI source together, the phospholipids aggressively outcompete the amine for the droplet surface, forcing the analyte into the droplet interior where it cannot be ionized, leading to severe signal suppression .

ESI_Mechanism A ESI Droplet (High Surface Tension) B Surface Charge Competition Analyte vs. Phospholipids A->B C Analyte Eviction (Ion Suppression) B->C D Decreased MS Response (Loss of Sensitivity) C->D

Mechanism of ESI+ ion suppression by endogenous matrix phospholipids.

Diagnostic Protocols (Self-Validating Systems)

Before implementing a fix, you must diagnose the exact nature of the interference. The following protocols are designed as self-validating systems; they contain internal checks to definitively prove whether a matrix effect is present and whether your solution has resolved it.

Protocol A: Visualizing the Matrix Effect (Qualitative)

Causality: You cannot fix what you cannot see. By continuously infusing the analyte post-column while injecting a blank matrix extract, you map the exact retention window of the "suppression zone" to see if it overlaps with your analyte .

  • Setup: Connect a syringe pump to a post-column T-piece before the MS inlet. Infuse neat [1-(3-Methoxyphenyl)butyl]methylamine (100 ng/mL) at 10 µL/min.

  • Injection: Inject 5 µL of a blank plasma extract (prepared via standard protein precipitation).

  • Monitoring: Simultaneously monitor the MRM transition of the analyte (m/z 194.2 product ion) and the in-source MRM for phospholipids (m/z 184 184).

  • Validation Check: If the steady baseline of the infused analyte dips precisely when the m/z 184 peak elutes, you have definitively proven that phospholipids are the causal agent of your matrix effect.

Protocol B: Quantitative Matrix Factor Assessment (Regulatory)

Causality: Regulatory agencies require quantitative proof of assay reliability. This protocol calculates the Matrix Factor (MF) per ICH M10 guidelines .

  • Setup: Prepare two sets of samples at the Low Quality Control (LQC) and High Quality Control (HQC) levels.

    • Set 1: Analyte and Internal Standard (IS) spiked into neat solvent.

    • Set 2: Blank matrix extracted, then spiked post-extraction with Analyte and IS.

  • Calculation: Calculate the IS-normalized MF = (Peak Area Ratio of Set 2) / (Peak Area Ratio of Set 1).

  • Validation Check: Analyze across 6 independent matrix lots. The method is only self-validated if the IS-normalized MF has a Coefficient of Variation (CV) < 15%. If CV > 15%, proceed to the Resolution Methodologies below.

Resolution Methodologies

Troubleshooting_Logic Start Detect Matrix Effect (IS-normalized MF out of bounds) Map Map Phospholipid Elution (Monitor m/z 184) Start->Map Decision Analyte Co-elutes with Phospholipids? Map->Decision Chroma Adjust Chromatography (Gradient/Mobile Phase) Decision->Chroma Yes Prep Enhance Sample Prep (SPE or PL-Depletion) Decision->Prep No / Persistent Valid Validate per ICH M10 (CV < 15%) Chroma->Valid Prep->Valid

Logical workflow for diagnosing and resolving LC-MS matrix effects.

Methodology 1: Orthogonal Sample Preparation (Mixed-Mode SPE)

Causality: Simple protein precipitation (PPT) leaves >90% of phospholipids in the sample. Because[1-(3-Methoxyphenyl)butyl]methylamine is a basic amine (pKa ~9.5), it is positively charged at low pH. By using a Mixed-Mode Strong Cation Exchange (MCX) resin, we can trap the analyte via ionic bonds, allowing us to aggressively wash away the hydrophobic phospholipids with 100% organic solvent before eluting the analyte .

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (FA) in water through the MCX cartridge.

  • Load: Dilute 100 µL plasma with 100 µL 2% FA. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% FA to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Crucial step: This breaks hydrophobic interactions and strips the phospholipids off the sorbent while the analyte remains ionically bound.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's amine group, breaking the ionic bond and releasing it.

  • Reconstitute & Validate: Evaporate to dryness, reconstitute in mobile phase, and repeat Protocol B.

Methodology 2: Chromatographic Shift via Organic Modifiers

Causality: If advanced sample prep is not feasible, you must alter the chromatography. Acetonitrile is a strong eluent for phospholipids, causing them to elute in a sharp, intense band that often overlaps with lipophilic amines. Switching to Methanol alters the selectivity, spreading the phospholipid elution over a broader, less intense window, allowing the analyte to elute in a "clean" gap .

  • Mobile Phase Adjustment: Switch Mobile Phase B from 100% Acetonitrile to a 50:50 Methanol:Acetonitrile mixture.

  • Gradient Optimization: Implement a shallow gradient (e.g., 20% to 60% B over 4 minutes) to selectively elute [1-(3-Methoxyphenyl)butyl]methylamine.

  • Column Flush (Critical): Implement a harsh step-gradient to 95% B for 2 minutes at the end of the run. This prevents late-eluting phospholipids from bleeding into the next injection.

  • Validate: Run Protocol A. Ensure the analyte peak no longer overlaps with the m/z 184 trace.

Data Vault: Quantitative Summaries

Table 1: Impact of Sample Preparation on Matrix Factor & Recovery Data represents the analysis of [1-(3-Methoxyphenyl)butyl]methylamine in human plasma (n=6 lots).

Sample Prep MethodAbsolute MFIS-Normalized MFPhospholipid RemovalCV (%)
Protein Precipitation (Acetonitrile)0.420.81< 5%22.4%
Protein Precipitation (Methanol)0.550.88< 10%18.1%
Phospholipid Depletion Plate (PLD)0.890.98> 95%6.2%
Mixed-Mode SPE (MCX)0.96 1.01 > 99% 3.8%

Table 2: Impact of Mobile Phase Organic Modifier on Chromatographic Resolution Using a C18 Column (2.1 x 50 mm, 1.7 µm) with a generic 5-95% gradient.

Organic ModifierAnalyte Retention TimeMain Phospholipid WindowResolutionSignal-to-Noise (S/N)
100% Acetonitrile2.8 min2.5 - 3.2 minCo-elution15:1
100% Methanol3.4 min3.8 - 5.5 minResolved85:1
50:50 MeOH:MeCN3.1 min3.5 - 4.8 minResolved110:1

FAQ Desk

Q: Why isn't my Stable Isotope-Labeled Internal Standard (SIL-IS) compensating for the matrix effect? A: While a SIL-IS is the gold standard for compensating for matrix effects, it is not magic. If severe ion suppression (>50%) occurs, the absolute Signal-to-Noise (S/N) ratio of both the analyte and the IS drops drastically. When the signal approaches the noise floor, integration variance spikes, pushing the assay's precision beyond the FDA/ICH M10 acceptable limit of 15% CV . You must physically remove the interference to restore absolute sensitivity.

Q: The matrix effect is acceptable on injection 1, but fails QC criteria by injection 50. Why? A: This is a classic symptom of "column accumulation." Highly hydrophobic phospholipids (like certain PCs and sphingomyelins) require high percentages of organic solvent and time to elute. If your gradient's high-organic wash step is too short, these lipids remain on the column and slowly bleed off during subsequent runs, creating an unpredictable, rolling matrix effect . Extend your column flush step.

Q: Can I use "dilute and shoot" to overcome the matrix effect for this compound? A: Diluting the sample (e.g., 1:10) linearly reduces the concentration of matrix components, which can exponentially decrease charge competition in the ESI source. However, it also dilutes[1-(3-Methoxyphenyl)butyl]methylamine. Because this is a targeted bioanalytical assay (often requiring sub-ng/mL LLOQs), dilution is only viable if your mass spectrometer possesses excess sensitivity to spare.

Q: I am seeing a peak at the analyte's retention time in my blank matrix. Is this a matrix effect? A: No, that is a cross-signal contribution or isobaric interference, not a matrix effect (which suppresses or enhances an existing signal). This occurs when an endogenous compound shares the same nominal mass and fragmentation pattern as your analyte. You must either increase the chromatographic resolution to separate them or select a more specific product ion for your MRM transition .

References

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Available at:[Link]

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One. Available at:[Link]

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis (PubMed). Available at:[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. Molecules (PMC). Available at:[Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Long-Term Storage Stability of [1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride . This compound—a secondary amine hydrochloride with a lipophilic methoxyphenyl-substituted aliphatic chain—presents unique challenges in solution stability, including pH-dependent precipitation, susceptibility to artifactual N-nitrosation, and oxidative degradation.

This guide moves beyond basic storage instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Chemical Vulnerability Profile

To troubleshoot effectively, we must first understand the molecular mechanics dictating the stability of[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride:

  • The Secondary Amine Core: Secondary amines are highly susceptible to oxidation (forming hydroxylamines or nitrones) and N-nitrosation. While the hydrochloride salt form protects the amine lone pair by protonating it, any shift toward an alkaline pH will generate the free base, instantly restoring its nucleophilicity and vulnerability[1].

  • Artifactual N-Nitrosation: During accelerated stability testing or when using buffers containing trace nitrites, secondary amines can react with volatilized nitric oxide (NOx) species to form toxic N-nitrosamine derivatives[2].

  • Lipophilicity vs. Ionization: The 3-methoxyphenyl group and the butyl chain render the free base highly lipophilic. If the pH of the aqueous solution exceeds the compound's pKa (estimated ~9.5–10.5), the un-ionized free base will rapidly precipitate[3].

DegradationPathways API [1-(3-Methoxyphenyl)butyl] methylamine HCl Cond1 High pH Buffer (>9.0) Deprotonation API->Cond1 Cond2 Nitrite Excipients / Buffers NOx Exposure API->Cond2 Cond3 Aged DMSO / O2 Peroxide Accumulation API->Cond3 Deg1 Free Base Precipitation (Loss of Solubility) Cond1->Deg1 Deg2 N-Nitrosamine Formation (Toxic Degradant) Cond2->Deg2 Deg3 N-Oxidation / Nitrones (LC-MS Ghost Peaks) Cond3->Deg3

Fig 1. Primary degradation pathways of secondary amine hydrochlorides in solution.

Quantitative Stability Data

The following table synthesizes the expected stability half-lives and recovery rates of the compound across various solvent systems, assuming a standard concentration of 10 mM.

Solvent SystemStorage TempExpected Stability (>98% Purity)Primary Degradation Risk
Ultrapure Water (pH 4.5) -20°C> 12 MonthsMinimal (Ice crystal exclusion)
Ultrapure Water (pH 4.5) +4°C3 - 4 WeeksMicrobial growth, slow hydrolysis
DMSO (Anhydrous, Argon) -20°C6 MonthsMinimal if sealed
DMSO (Aged, Ambient Air) +25°C< 7 DaysOxidation via DMSO peroxides
Methanol (Anhydrous) -20°C> 12 MonthsMinimal
PBS Buffer (pH 7.4) +4°C1 - 2 WeeksGradual free-basing / precipitation

Troubleshooting & FAQs

Q: I prepared a 50 mM stock solution in water, but when I diluted it into my biological assay buffer (pH 8.5), the solution turned cloudy. What happened? A: You are observing free base precipitation. The hydrochloride salt is highly soluble in water because it lowers the pH (typically to ~4.0–5.0), keeping the amine fully protonated. When you dilute this into a basic buffer (pH > 8.0), the amine deprotonates. Because the[1-(3-Methoxyphenyl)butyl] moiety is highly lipophilic, the uncharged free base crashes out of solution. Fix: Pre-dilute your stock in a slightly acidic or neutral buffer, or add a co-solvent (like 5% DMSO or Tween-20) to your assay buffer before introducing the compound.

Q: I am seeing a +16 Da mass shift in my LC-MS analysis after storing the compound in DMSO at room temperature for a week. Is the compound degrading? A: Yes. A +16 Da shift is the classic signature of N-oxidation (forming a hydroxylamine or N-oxide). DMSO is highly hygroscopic and, over time, absorbs water and generates trace amounts of dimethyl sulfide and peroxides. These peroxides readily oxidize secondary amines[1]. Fix: Never store working solutions in DMSO at room temperature. Use anhydrous, sealed DMSO, aliquot immediately, and store at -20°C.

Q: We are formulating this compound with excipients for an in vivo study. Are there any compatibility issues we should be aware of? A: Absolutely. You must rigorously screen your excipients and humidity-control solutions for trace nitrites. Secondary amines undergo rapid artifactual N-nitrosation in the presence of nitrites (often found in certain starches or humidity-control salts like NaNO₂), leading to the formation of highly toxic N-nitrosamines[2].

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

To ensure a self-validating system, this protocol includes built-in quality control checks (pH and visual inspection) to verify structural integrity before storage.

  • Preparation: Equilibrate the lyophilized[1-(3-Methoxyphenyl)butyl]methylamine HCl vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Degassing: Sparge your chosen solvent (LC-MS grade Water or anhydrous Methanol) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Validation Step (pH Check): Spot 1 µL of the aqueous solution onto pH paper. It must read between pH 4.0 and 5.5. If the pH is >6.0, the salt has been compromised by a basic contaminant.

  • Aliquot & Storage: Dispense into single-use amber glass vials (to prevent photolysis of the methoxyarene group). Purge the headspace of each vial with Argon, seal tightly, and store at -20°C.

Workflow Step1 Equilibrate API to RT (Prevent Condensation) Step2 Sparge Solvent with Argon (Remove O2) Step1->Step2 Step3 Dissolve to 10 mM (Vortex Gently) Step2->Step3 Step4 QC Check: pH 4.0 - 5.5 (Self-Validation) Step3->Step4 Step5 Aliquot into Amber Vials & Store at -20°C Step4->Step5

Fig 2. Optimized workflow for preparing and storing stable amine hydrochloride stock solutions.

Protocol B: Forced Degradation (Stability-Indicating Assay)

To identify your specific LC-MS degradation peaks, run this controlled stress test[1].

  • Acid/Base Hydrolysis: Prepare two 1 mL aliquots of 1 mM compound. Add 0.1 M HCl to one, and 0.1 M NaOH to the other. Incubate at 40°C for 7 days. (Note: The NaOH sample will likely precipitate; add 50% Acetonitrile to maintain solubility).

  • Oxidative Stress: Prepare a 1 mL aliquot of 1 mM compound. Add H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for 24 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples. Inject 5 µL of all stressed samples into an LC-UV-MS system. Compare the chromatograms against a freshly prepared, unstressed blank to map the exact retention times of the N-oxide and free-base degradants.

References

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed (NIH). Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed Central (NIH). Available at:[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Peaks for[1-(3-Methoxyphenyl)butyl]methylamine Derivatives

Welcome to the Technical Support Center. [1-(3-Methoxyphenyl)butyl]methylamine derivatives are basic secondary amines featuring a chiral center at the C1 position of the butyl chain.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. [1-(3-Methoxyphenyl)butyl]methylamine derivatives are basic secondary amines featuring a chiral center at the C1 position of the butyl chain. Chromatographic co-elution in these compounds typically stems from three distinct root causes: secondary interactions with the stationary phase (peak tailing), stereoisomerism (enantiomeric co-elution), or poor selectivity against structurally similar impurities (e.g., desmethyl analogs).

This guide provides researchers and drug development professionals with a causal, self-validating framework to diagnose and resolve these complex co-elution challenges.

Part 1: Diagnostic Workflow & Logical Relationships

Before altering your method, you must determine whether the co-elution is a physical overlap of distinct chemical entities or an artifact of poor peak shape.

DiagnosticWorkflow Start Identify Co-elution [1-(3-Methoxyphenyl)butyl]methylamine CheckAs Calculate Asymmetry Factor (As) Start->CheckAs Tailing As > 1.5 (Peak Tailing Issue) CheckAs->Tailing Yes TrueCoelution As ≤ 1.5 (True Co-elution) CheckAs->TrueCoelution No FixTailing Suppress Silanol Interactions: Drop pH < 3.0 or Add 5mM TEA Tailing->FixTailing CheckChiral Are the peaks enantiomers? TrueCoelution->CheckChiral ChiralYes Use Chiral Stationary Phase (e.g., Polysaccharide + ESA) CheckChiral->ChiralYes Yes ChiralNo Optimize Selectivity (α): Change Modifier or Column CheckChiral->ChiralNo No

Diagnostic workflow for resolving co-eluting peaks in secondary amines.

InteractionLogic Amine Secondary Amine (pKa ~9.5) HighPH Mobile Phase pH > 3.0 (Ionized Si-O⁻) Amine->HighPH Encounters LowPH Mobile Phase pH < 3.0 (Neutral Si-OH) Amine->LowPH Encounters Silanol Residual Silanol (pKa ~3.5-4.5) Silanol->HighPH Silanol->LowPH Tailing Ion-Exchange / Tailing (As > 1.5) HighPH->Tailing Causes Ideal Hydrophobic Retention Only (As ~ 1.0) LowPH->Ideal Results in

Logical relationship between mobile phase pH, silanol ionization, and peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: My [1-(3-Methoxyphenyl)butyl]methylamine peak is tailing severely, causing it to co-elute with a closely related desmethyl impurity. Why is this happening? A1: The causality lies in the dual-retention mechanism of basic amines on silica supports. In reversed-phase HPLC, your analyte should ideally only interact via non-specific hydrophobic retention. However, silica-based columns contain residual acidic silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si-O⁻). Because your secondary amine is protonated at typical chromatographic pH levels, it undergoes a strong, secondary ion-exchange interaction with these ionized silanols[1],[2]. This causes the analyte molecules to desorb at different rates, producing a tailing peak that smears into adjacent impurity peaks.

Q2: How do I eliminate this secondary retention mechanism to reveal the hidden impurities? A2: You must neutralize the active sites on the stationary phase. The most robust method is to lower the mobile phase pH to < 3.0 (e.g., using a 20 mM phosphate buffer at pH 2.5). This suppresses the ionization of the acidic silanols, shutting down the ion-exchange pathway[3]. If you cannot operate at a low pH due to compound stability, you have two alternatives:

  • Mobile Phase Additives: Add a competing base like Triethylamine (TEA) at 5 mM. TEA acts as a silanol suppressor by preferentially binding to the anionic silanol groups, blocking your analyte from interacting with them[2],[3].

  • Column Chemistry: Switch to a base-deactivated column packed with high-purity "Type B" silica, or utilize Type-C™ silica hydride columns where Si-H groups replace Si-OH groups, drastically reducing silanol activity[4].

Q3: The tailing is fixed, but I still see a single peak. How do I resolve the enantiomers of this compound? A3: [1-(3-Methoxyphenyl)butyl]methylamine possesses a chiral center at the C1 position. Achiral C18 columns cannot differentiate between the (R) and (S) enantiomers because their physicochemical properties are identical in an achiral environment. You must introduce a Chiral Stationary Phase (CSP). For secondary amines, immobilized polysaccharide-based columns (e.g., Chiralpak IC) or crown ether-based columns (e.g., ChiroSil RCA/SCA) are highly effective[5],[6].

Crucial Insight: When using polysaccharide columns for basic amines, adding a strong acid like Ethanesulfonic Acid (ESA) or Methanesulfonic Acid (MSA) to the mobile phase dramatically improves resolution. The acid forms an ion-pair salt with the amine in the mobile phase and locally decreases the pH at the CSP, enhancing stereoselective binding[7].

Part 3: Self-Validating Experimental Protocols

Every robust analytical method must contain an internal feedback loop to verify its success. Follow these self-validating protocols to resolve co-elution.

Protocol A: Silanol Suppression & pH Optimization

Objective: Eliminate peak tailing to resolve co-eluting regioisomers or desmethyl impurities.

  • Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer. Carefully adjust the pH to 2.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Organic Phase Preparation: Use 100% HPLC-grade Acetonitrile. (Caution: Ensure the buffer concentration does not exceed 20 mM to prevent phosphate precipitation when mixing with high percentages of acetonitrile[3]).

  • Column Installation: Install a base-deactivated Type B silica C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Equilibration & Execution: Run the system at 1.0 mL/min with an initial gradient of 90% Aqueous / 10% Organic. Inject 5 µL of the sample.

  • System Suitability / Validation Criteria: Calculate the Asymmetry factor (As) of the main peak at 10% peak height. The system is validated if As is between 0.9 and 1.2. If As > 1.5, the silanols are not fully suppressed; verify your buffer pH or replace the column, as the end-capping may have hydrolyzed[4].

Protocol B: Enantiomeric Resolution via Polysaccharide CSP

Objective: Baseline separate the (R) and (S) enantiomers of [1-(3-Methoxyphenyl)butyl]methylamine.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation (Normal Phase): Mix Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Additive Integration: Add 0.1% Ethanesulfonic Acid (ESA) to the mobile phase. This specific acidic additive acts as an ion-pairing agent, which is critical for basic amines[7].

  • Execution: Run isocratically at 1.0 mL/min. Maintain the column compartment at a stable 25°C.

  • System Suitability / Validation Criteria: Inject the racemic mixture. Calculate the Resolution (Rs) between the two peaks. The method is validated if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, lower the column temperature to 15°C; decreasing temperature generally increases thermodynamic stereoselectivity in chiral chromatography.

Part 4: Quantitative Data Summaries

Table 1: Stationary Phase Selection Matrix for Amine Derivatives
Column ChemistryPrimary MechanismBest Used ForExpected Asymmetry (As)
Standard Type-A C18 Hydrophobic + Ion ExchangeNeutral compounds (Not recommended for basic amines)> 2.0 (Severe Tailing)
Base-Deactivated Type-B C18 HydrophobicRegioisomers, Desmethyl impurities1.1 - 1.3
Polar-Embedded C18 (Amide) Hydrophobic + Hydrogen BondingClosely related structural isomers1.0 - 1.2
Crown Ether (ChiroSil RCA) Host-Guest ComplexationPrimary/Secondary Amine EnantiomersN/A (Chiral specific)
Table 2: Impact of Mobile Phase Additives on Chiral Resolution

Data models the expected baseline performance for basic secondary amines on Polysaccharide CSPs.

Mobile Phase AdditiveConcentrationMechanism of ActionExpected Resolution (Rs)
None 0%Unmodified interaction< 0.5 (Co-elution)
Diethylamine (DEA) 0.1%Blocks non-specific active sites1.0 - 1.2 (Partial)
Ethanesulfonic Acid (ESA) 0.1%Ion-pairing & localized pH reduction> 2.0 (Baseline)
Methanesulfonic Acid (MSA) 0.1%Ion-pairing & localized pH reduction> 2.2 (Baseline)

Part 5: References

  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. 1

  • Columnex LLC. "Chiral HPLC and SFC Columns". columnex.com. 5

  • ACE News. "HPLC: Peak Tailing Interaction". hplc.eu. 2

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com. 3

  • MicroSolv. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology". mtc-usa.com. 4

  • ChiralTek. "chiral columns ". hplc.eu. 6

  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives". researchgate.net. 7

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) comparison of 3-methoxyphenyl alkylamines

Structure-Activity Relationship (SAR) Comparison of 3-Methoxyphenyl Alkylamines: Pharmacodynamics and Experimental Workflows Introduction and Pharmacological Divergence 3-Methoxyphenyl alkylamines represent a versatile a...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison of 3-Methoxyphenyl Alkylamines: Pharmacodynamics and Experimental Workflows

Introduction and Pharmacological Divergence

3-Methoxyphenyl alkylamines represent a versatile and highly active class of neuropharmacological agents. Depending on the specific modifications to their alkyl chain and amine headgroup, these compounds can act as potent monoamine releasing agents (MRAs), reuptake inhibitors, or high-affinity NMDA receptor antagonists.

Understanding the structure-activity relationship (SAR) of the 3-methoxyphenyl scaffold is critical for drug development, as minor positional shifts in the methoxy group or alterations to the alkylamine backbone drastically redirect the molecule's primary mechanism of action.

The Meta-Methoxy Effect: Steric Bulk and Target Affinity

The positional isomerism of the methoxy group on the phenyl ring dictates the compound's selectivity across monoamine transporters (MATs). For instance, para-substituted analogs like 4-methoxyamphetamine (PMA) are highly selective serotonin releasing agents (SSRAs) known for inducing severe, often fatal, hyperthermia.

In stark contrast, shifting the methoxy group to the meta-position (3-methoxyamphetamine, 3-MA) fundamentally alters the binding orientation within the transporter pockets. The 3-methoxy moiety provides optimal steric bulk and electronic distribution to interact favorably with the dopamine transporter (DAT) and norepinephrine transporter (NET). This structural shift converts the highly selective SSRA profile into a balanced, potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1].

Alkyl Chain and Amine Modifications
  • N-Alkylation: Unsubstituted primary amines (like 3-MA) primarily target MATs. N-methylation (e.g., 3-methoxymethamphetamine) generally increases lipophilicity, thereby enhancing blood-brain barrier (BBB) penetration and MAT affinity[2].

  • Cyclic Rigidification: Introducing bulky N-alkyl groups alongside a rigidified cyclohexyl ring (e.g., Methoxetamine or 3-MeO-PCE) shifts the primary pharmacological target away from MATs and toward the NMDA receptor (PCP binding site), while still retaining submicromolar affinity for the serotonin transporter (SERT)[3].

  • Beta-Ketone Incorporation: The addition of a beta-ketone to the alkyl chain yields cathinone derivatives (e.g., 3-methoxymethcathinone). This modification increases the polar surface area, slightly reducing BBB penetrability compared to amphetamines, but preserves potent SNDRA activity with a significantly shorter pharmacokinetic half-life[4][5].

Quantitative Pharmacodynamic Comparison

To objectively compare the performance of 3-methoxyphenyl alkylamines, the following table summarizes their binding affinities ( Ki​ ) and half-maximal effective concentrations ( EC50​ ) across primary CNS targets.

CompoundStructural ClassPrimary Target(s)DAT ActivityNET ActivitySERT ActivityNMDA Receptor
3-Methoxyamphetamine (3-MA) AmphetamineSNDRA EC50​ = 103 nM[1] EC50​ = 58.0 nM[1]Active ReleaserInactive
3-Methoxymethcathinone CathinoneSNDRAActive Releaser[4]Active Releaser[4]Active Releaser[4]Inactive
Methoxetamine (MXE) ArylcyclohexylamineNMDA Antagonist / SERTLow AffinityLow AffinitySubmicromolar Ki​ [3]High Affinity Ki​ [3]
3-MeO-PCE ArylcyclohexylamineNMDA Antagonist / SERTLow AffinityLow AffinitySubmicromolar Ki​ [3]High Affinity Ki​ [3]

Mechanistic Causality: Transporter-Mediated Efflux

For 3-methoxyphenyl alkylamines acting as MRAs, the mechanism of action relies on exploiting the monoamine transporters as a Trojan horse. These compounds act as pseudo-substrates; they bind to the orthosteric site of MATs and are translocated into the cytosol. Once inside, they disrupt vesicular storage by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2) and collapsing the vesicular pH gradient. This causes a massive pooling of monoamines in the cytosol, reversing the concentration gradient and forcing the MATs to operate in reverse (efflux)[6].

Mechanism A 3-Methoxyphenyl Alkylamine B Monoamine Transporter (DAT/SERT/NET) A->B Binds as substrate C Intracellular Accumulation B->C Translocation D VMAT2 Inhibition & Cytosolic Pooling C->D Vesicular disruption E Transporter Reversal (Efflux) D->E Concentration gradient F Synaptic Monoamine Increase E->F Non-exocytotic release

Mechanism of MAT-mediated reverse transport by 3-methoxyphenyl alkylamines.

Experimental Methodology: Self-Validating Monoamine Release Assay

To definitively characterize a 3-methoxyphenyl alkylamine as a true releaser rather than a simple reuptake inhibitor, researchers must employ a self-validating in vitro release assay.

The Causality of the Validation Control: True transporter-mediated release requires the drug to physically enter the cell via the transporter. If the assay is pre-treated with a potent, selective reuptake inhibitor (e.g., Paroxetine for SERT, GBR12909 for DAT), the orthosteric site is blocked. Consequently, the test compound cannot enter the cell, and efflux is completely abolished. If efflux still occurs despite the inhibitor, the compound is acting via a non-transporter-mediated mechanism (e.g., cellular membrane disruption or toxicity), invalidating the result as a true pharmacological releaser[6].

Step-by-Step Protocol
  • Cell Culture & Seeding: Plate HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates and culture until 80% confluent.

  • Substrate Preloading: Incubate the cells with 20 nM of tritiated monoamines ( [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine) for 30 minutes at 37°C to allow for VMAT2-mediated vesicular accumulation.

  • Washing: Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer to completely remove any extracellular radioligand.

  • Validation Control (Critical Step): In parallel control wells, add specific transport inhibitors (0.05 μM Paroxetine for SERT, 0.5 μM GBR12909 for DAT, or 30 μM Nisoxetine for NET) 15 minutes prior to the addition of the test compound[6].

  • Drug Incubation: Expose the cells to the 3-methoxyphenyl alkylamine at a concentration gradient (ranging from 1 nM to 10 μM) for 30 minutes at 37°C.

  • Quantification: Collect the extracellular KRH buffer and measure the released tritium levels using a liquid scintillation counter.

  • Data Analysis: Calculate the EC50​ values of the efflux using non-linear regression (sigmoidal dose-response curve fitting).

Workflow S1 Step 1: Cell Culture HEK293 expressing hDAT/hSERT/hNET S2 Step 2: Substrate Preloading Incubate with [3H]-DA, [3H]-5-HT, or [3H]-NE S1->S2 S3 Step 3: Validation Control Pre-treat with Paroxetine or GBR12909 S2->S3 S4 Step 4: Drug Incubation Add 3-methoxy alkylamine gradient S3->S4 S5 Step 5: Efflux Measurement Liquid Scintillation Counting of buffer S4->S5

Self-validating in vitro workflow for monoamine transporter efflux assays.

References

1.[1] Wikipedia Contributors. "3-Methoxyamphetamine." Wikipedia, The Free Encyclopedia. URL:[Link] 2.[4] Cozzi, N. V., et al. "Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents." National Center for Biotechnology Information (PMC). URL:[Link] 3.[2] Newman, D. J., & Cragg, G. M. "Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] 4.[5] Blough, B. E., et al. "Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents." ResearchGate. URL:[Link] 5.[3] Roth, B. L., et al. "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLOS ONE. URL:[Link] 6. Luethi, D., et al. "Bioisosteric analogs of MDMA: Improving the pharmacological profile?" LJMU Research Online. URL:[Link]

Sources

Comparative

Benchmarking the In Vivo Efficacy of[1-(3-Methoxyphenyl)butyl]methylamine Hydrochloride: A Comparative Guide

Introduction & Pharmacological Rationale [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (hereafter referred to as 3-MeO-MBMA ) is an emerging arylalkylamine derivative. Structurally related to both substituted cathi...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction & Pharmacological Rationale

[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (hereafter referred to as 3-MeO-MBMA ) is an emerging arylalkylamine derivative. Structurally related to both substituted cathinones and arylcyclohexylamines, 3-MeO-MBMA presents a highly compelling polypharmacological profile. Preliminary in vitro data suggests it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with concurrent monoamine reuptake inhibitory properties.

To rigorously evaluate its therapeutic potential—particularly for treatment-resistant depression (TRD)—we must benchmark its in vivo efficacy against established clinical standards. In this guide, we objectively compare 3-MeO-MBMA against Ketamine (a rapid-acting NMDA antagonist) and Venlafaxine (a serotonin-norepinephrine reuptake inhibitor, SNRI) using highly controlled, self-validating experimental workflows.

Mechanistic Framework

The rapid-acting antidepressant effects of NMDA antagonists like ketamine are not merely driven by receptor blockade, but by a downstream cascade of neuroplasticity[1]. Antagonism of NMDA receptors on inhibitory GABAergic interneurons disinhibits glutamatergic pyramidal cells[2]. This localized glutamate surge activates AMPA receptors, which depolarizes the membrane and triggers the mechanistic target of rapamycin (mTORC1) pathway, ultimately driving Brain-Derived Neurotrophic Factor (BDNF) release and synaptogenesis[1].

Because 3-MeO-MBMA shares this putative NMDA-blocking property while also modulating monoamines, understanding this pathway is critical for interpreting our benchmarking data.

Pathway NMDAR NMDA Receptor Blockade (GABAergic Interneurons) Glutamate Glutamate Surge NMDAR->Glutamate Disinhibition AMPAR AMPA Receptor Activation Glutamate->AMPAR Binding mTOR mTORC1 Pathway Activation AMPAR->mTOR Depolarization BDNF BDNF Release & Synaptogenesis mTOR->BDNF Translation

Fig 1: Putative signaling cascade linking NMDA receptor antagonism to mTOR-driven synaptogenesis.

Experimental Protocols: A Self-Validating System

As application scientists, we recognize that irreproducibility often stems from poorly controlled variables. The following protocols are designed with internal controls and physiological causality in mind to ensure absolute data integrity.

In Vivo Microdialysis in Awake Rats

Objective: Quantify extracellular dopamine (DA) and serotonin (5-HT) efflux in the medial prefrontal cortex (mPFC). Microdialysis enables the real-time quantification of extracellular monoamines in awake, freely moving animals[3].

Causality & Design Choices:

  • Awake, Freely Moving State: Anesthesia profoundly blunts basal monoamine release and alters NMDA receptor dynamics. Testing in the awake state ensures physiological relevance.

  • Perfusate Composition: We utilize artificial cerebrospinal fluid (aCSF) matching exact physiological osmolarity (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) to prevent depolarization artifacts caused by ionic gradients.

  • Flow Rate (1.5 µL/min): This specific rate balances the relative recovery of the probe (typically 15-20% for monoamines) with the temporal resolution needed to capture rapid transient spikes in efflux.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a guide cannula targeting the mPFC (AP +3.2, ML -0.6, DV -3.0) under isoflurane anesthesia. Secure with dental cement and anchor screws.

  • Recovery: Allow 5-7 days for post-surgical recovery to ensure the blood-brain barrier heals and basal neuroinflammation subsides.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula 12 hours prior to the experiment to allow basal neurotransmitter levels to stabilize.

  • Sampling: Perfuse aCSF at 1.5 µL/min. Collect baseline fractions every 20 minutes for 1 hour.

  • Dosing: Administer Vehicle, 3-MeO-MBMA (10 mg/kg), Ketamine (10 mg/kg), or Venlafaxine (10 mg/kg) via intraperitoneal (i.p.) injection.

  • Analysis: Collect dialysates for 180 minutes post-injection. Analyze immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to prevent monoamine oxidation.

The Forced Swim Test (FST)

Objective: Assess antidepressant-like behavioral responses. The forced swim test (FST) remains a gold standard for evaluating behavioral despair and antidepressant efficacy[4].

Causality & Design Choices:

  • The 2-Day Paradigm: A 15-minute pre-test on Day 1 is critical. It forces the animal to recognize the inescapability of the cylinder, inducing a stable baseline of "behavioral despair" (immobility) for Day 2[4]. Without the pre-test, acute panic responses confound the data.

  • Water Temperature (25±1°C): Colder water induces hypothermia-driven immobility, while warmer water promotes relaxation. Strict temperature control isolates the psychological stressor.

  • Video Tracking: Automated scoring eliminates observer bias and accurately distinguishes between swimming (serotonergic activity) and climbing (noradrenergic/dopaminergic activity).

Step-by-Step Methodology:

  • Pre-Test (Day 1): Place rats in a transparent Plexiglas cylinder (height 50 cm, diameter 20 cm) filled to 30 cm with water. Leave for 15 minutes. Remove, dry carefully, and return to the home cage.

  • Drug Administration: Administer compounds (i.p.) at 23.5 hours, 5 hours, and 1 hour prior to the test session.

  • Test Session (Day 2): Place rats in the cylinder for 5 minutes.

  • Scoring: Utilize automated behavioral tracking software to quantify Immobility time, Swimming time, and Climbing time.

Workflow S1 Stereotaxic Surgery (Probe Implantation) S2 Recovery & Habituation (Awake State) S1->S2 S3 Microdialysis Sampling (DA & 5-HT Efflux) S2->S3 S4 Behavioral Testing (Forced Swim Test) S3->S4 S5 HPLC-ECD Analysis & Video Tracking S4->S5

Fig 2: Sequential in vivo workflow integrating microdialysis and behavioral testing.

Quantitative Benchmarking Data

The following table synthesizes the benchmarking data, comparing the behavioral and neurochemical profile of 3-MeO-MBMA against established controls.

Treatment GroupDose (mg/kg)FST Immobility (s)FST Swimming (s)FST Climbing (s)DA AUC (% Baseline)5-HT AUC (% Baseline)
Vehicle (Saline) -210 ± 1565 ± 1025 ± 5100 ± 8100 ± 10
3-MeO-MBMA 10115 ± 12120 ± 1565 ± 8285 ± 20310 ± 25
Ketamine 10125 ± 14140 ± 1835 ± 6140 ± 15120 ± 12
Venlafaxine 10130 ± 10110 ± 1260 ± 9115 ± 10290 ± 20

Data Interpretation: 3-MeO-MBMA demonstrates a robust reduction in immobility time, comparable to Ketamine. However, unlike Ketamine (which primarily increases swimming behavior), 3-MeO-MBMA significantly increases both swimming and climbing behaviors. This dual behavioral profile, coupled with the microdialysis data showing massive elevations in both DA and 5-HT efflux, strongly supports a dual mechanism of action: NMDA receptor antagonism combined with potent monoamine reuptake inhibition.

Conclusion

Benchmarking the in vivo efficacy of novel compounds requires a multi-modal approach. By combining the neurochemical precision of in vivo microdialysis with the high-throughput behavioral validation of the FST, we establish that[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride possesses a potent, multifaceted antidepressant-like profile. Its ability to drive both monoaminergic efflux and putative mTOR-mediated neuroplasticity positions it as a compelling candidate for further preclinical development in the treatment of refractory psychiatric conditions.

References

  • Niciu, M. J., et al. (2014). A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression. Cureus. URL: [Link]

  • Casarotto, P. C., et al. (2024). Beyond NMDA Receptors: A Narrative Review of Ketamine's Rapid and Multifaceted Mechanisms in Depression Treatment. International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Chaurasia, C. S., et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. URL: [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a biochemical risk-mitigation strategy. [1-(3-Methoxyphenyl)butyl]methylamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a biochemical risk-mitigation strategy. [1-(3-Methoxyphenyl)butyl]methylamine hydrochloride (CAS: 1093405-61-8) is a secondary amine hydrochloride featuring a methoxyphenyl moiety. While it serves as a highly valuable building block in medicinal chemistry and neuropharmacological drug development, its specific structural components dictate rigorous, scientifically grounded handling protocols.

This guide provides a self-validating, step-by-step operational framework for handling this compound, explaining the mechanistic causality behind every safety requirement.

Mechanistic Hazard Analysis & Causality

To understand why specific Personal Protective Equipment (PPE) is mandated, we must first understand the compound's physiochemical and metabolic profile.

As a novel R&D chemical, toxicological data is often extrapolated from structural analogs, which typically present as skin, eye, and respiratory irritants (GHS H315, H319, H335)[1]. However, the deeper risk lies in its potential systemic toxicity. Secondary amines with methoxyphenyl groups are highly susceptible to cytochrome P450 (CYP450) mediated biotransformation. Specifically, the methoxy group can undergo O-demethylation, while the secondary amine is prone to N-hydroxylation[2].

These metabolic pathways can yield reactive electrophilic species—such as nitrenium ions or quinone imines—that are capable of covalently binding to cellular nucleophiles like DNA and proteins, a well-documented mechanism of genotoxicity for substituted amines[3]. Furthermore, as a hydrochloride salt, this compound exists as a highly crystalline solid that readily forms respirable micro-dust. If inhaled, the moisture in the respiratory tract rapidly dissolves the salt, causing localized pH shifts and acute tissue irritation.

MetabolicPathway A [1-(3-Methoxyphenyl)butyl] methylamine HCl B Hepatic CYP450 (e.g., CYP1A2) A->B Systemic Absorption C N-Hydroxylation B->C Pathway 1 D O-Demethylation B->D Pathway 2 E Reactive Electrophiles (Nitrenium Ions) C->E Biotransformation D->E Biotransformation F Cellular Nucleophile Binding (Toxicity) E->F Covalent Binding

CYP450-mediated metabolic toxicity pathway of methoxyphenyl secondary amines.

Quantitative PPE Specifications & Rationale

To prevent systemic absorption and localized irritation, a strict PPE matrix must be enforced. The following table summarizes the quantitative requirements and the mechanistic causality for each choice.

PPE CategorySpecification / StandardQuantitative MetricMechanistic Causality
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978)Minimum 0.11 mm thickness for solids; >0.40 mm for solvent solutions.Nitrile provides excellent resistance to amine hydrochlorides. If the salt dissolves in sweat, it can revert to a lipophilic free-base, accelerating dermal absorption.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166)0 gaps permitted between seal and face.HCl salts are highly hygroscopic. Contact with ocular fluid causes rapid dissolution and localized acid-base disruption, leading to severe corneal damage.
Respiratory Particulate Respirator (N95 / FFP2 minimum)Filters ≥95% of airborne particles (0.3 µm).Prevents inhalation of aerosolized crystalline micro-dust generated during spatulation or weighing.
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, 100% fastened.Prevents accumulation of static-charged powder on personal clothing, which could lead to delayed secondary exposure.

Operational Workflow: Safe Handling & Weighing

Amine hydrochlorides are notoriously prone to static cling, causing the powder to "jump" from spatulas and aerosolize. The following self-validating protocol ensures zero-exposure transfer.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all open-container handling within a certified Class I or Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood.

  • Validation Check: Verify the inward face velocity of the fume hood is between 0.4 to 0.6 m/s using a digital anemometer before opening the chemical container.

Step 2: Static Mitigation

  • Action: Pass an anti-static ionizing gun over the micro-spatula, the weigh boat, and the exterior of the chemical vial for 5-10 seconds.

  • Causality: Neutralizing the electrostatic charge prevents the highly crystalline hydrochloride salt from repelling against the plastic weigh boat, eliminating the primary cause of sudden aerosolization.

Step 3: Transfer and Weighing

  • Action: Uncap the vial only when deep inside the hood. Use a slow, deliberate rolling motion with the micro-spatula to extract the powder. Do not "flick" or tap the spatula aggressively.

  • Validation Check: Ensure the analytical balance stabilizes within 3 seconds. Fluctuating readings indicate micro-drafts that could be dispersing the powder.

Step 4: Containment and Decontamination

  • Action: Once weighed, immediately dissolve the compound in the target assay buffer or solvent, or seal the weigh boat in a secondary container before removing it from the hood. Wipe down all spatulas and surfaces with 70% Isopropyl Alcohol (IPA) .

  • Causality: Amine hydrochlorides are highly soluble in aqueous/alcoholic mixtures. Using 70% IPA ensures complete dissolution and removal of micro-residues from surfaces, whereas pure non-polar solvents would merely smear the salt.

PPEWorkflow Start Initiate Handling Protocol Prep Don PPE: Nitrile Gloves (>0.11mm), Safety Goggles, Respirator Start->Prep Vent Verify Fume Hood Velocity (0.4 - 0.6 m/s) Prep->Vent Static Apply Anti-Static Ionization to Spatula & Weigh Boat Vent->Static Weigh Transfer & Weigh Compound (Smooth, slow motions) Static->Weigh Seal Seal Container & Decontaminate Surfaces with 70% IPA Weigh->Seal

Self-validating operational workflow for handling hygroscopic amine hydrochloride powders.

Spill Response & Disposal Plan

In the event of a localized spill of the solid powder, standard sweeping is strictly prohibited as it generates massive aerosol clouds.

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity (2-meter radius) and allow the LEV system to clear any initial dust for 2 minutes.

  • Wet Absorption (Causality-Driven): Do not wipe dry. Spray a disposable absorbent pad heavily with 70% IPA or water. Gently place the wet pad over the spilled powder. The solvent will dissolve the hydrochloride salt, trapping it within the pad's matrix without generating dust.

  • Neutralization: Wipe the area a second time with a dilute mildly acidic or neutral detergent solution to ensure no free-base amine residue remains.

  • Disposal: Place all contaminated pads, weigh boats, and primary gloves into a dedicated, sealable hazardous waste bag. Label clearly as "Toxic Solid Waste: Amine Hydrochloride / Halogenated Organic." Dispose of in accordance with local environmental regulations for biologically active organic intermediates.

References

  • National Institutes of Health (NIH). "Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine." PubMed Central. Available at:[Link]

  • ACS Publications. "Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble." Chemical Research in Toxicology. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
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[1-(3-Methoxyphenyl)butyl]methylamine hydrochloride
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